J-1063
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H19N5OS |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
2-[3-(6-methyl-2-pyridinyl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H19N5OS/c1-16-6-5-9-20(26-16)24-19(22-12-17-13-25-11-10-21(17)31-22)14-29(28-24)15-23(30)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |
InChIキー |
YVABZJGVIULAAE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(S3)C=CN=C4)CC(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
J-1063: A Technical Guide to its Mechanism of Action as a Potent ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of J-1063, a novel pyrazole derivative and a potent, selective, and orally active inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). This document consolidates key findings on its biochemical activity, cellular effects, and in vivo efficacy, presenting the information in a structured format with detailed experimental context and visualizations to support further research and development.
Core Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
This compound exerts its biological effects by directly targeting ALK5, a critical serine/threonine kinase receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, including liver fibrosis.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5, enabling it to phosphorylate the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, inflammation, and cell differentiation.
This compound, as a selective ALK5 inhibitor, competitively binds to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade. The interruption of this pathway leads to the attenuation of pro-fibrotic and pro-inflammatory responses.
Furthermore, this compound has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, a key component of the innate immune system that can contribute to inflammation in liver fibrosis.[1]
Figure 1: Mechanism of action of this compound in the TGF-β/SMAD signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value (µM) | Reference |
| IC50 | ALK5 | 0.039 | [1] |
| IC50 | p38α MAP kinase | 8.12 | [1] |
| Effective Concentration | LX-2 cells (inhibition of TGF-β induced fibroblast differentiation) | 2.5, 5, 10 | [1] |
| Effective Concentration | LX-2 cells (inhibition of TGF-β induced inflammatory response) | 2.5, 5, 10 | [1] |
Table 2: In Vivo Efficacy of this compound in a Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
| Dosage | Administration Route | Duration | Key Outcomes | Reference |
| 12.5 mg/kg | Oral (p.o.), daily | 2 consecutive weeks | Benefical effects against liver fibrosis | [1] |
| 12.5, 25, 50 mg/kg | Intragastric (i.g.), once daily | 2 weeks | No toxic side effects observed at the low dose | [1] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
A radiometric or luminescence-based kinase assay is typically employed to determine the IC50 of this compound against ALK5 and other kinases.
-
Enzyme: Recombinant human ALK5 (or other kinases of interest).
-
Substrate: A specific peptide or protein substrate for the kinase.
-
Cofactor: ATP (often at a concentration near the Km for the enzyme).
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in an appropriate buffer.
-
The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP) or unlabeled ATP for luminescence-based assays.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays in LX-2 Human Hepatic Stellate Cells
LX-2 cells, an immortalized human hepatic stellate cell line, are a standard in vitro model for studying liver fibrosis.
-
Cell Culture: LX-2 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Induction of Fibroblast Differentiation: Cells are typically serum-starved for a period (e.g., 24 hours) and then stimulated with recombinant human TGF-β1 (e.g., 5-10 ng/mL) to induce differentiation into a myofibroblast-like phenotype.
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 2.5, 5, 10 µM) prior to or concurrently with TGF-β1 stimulation.
-
Analysis of Fibrotic Markers:
-
Western Blotting: To assess the protein levels of α-smooth muscle actin (α-SMA), collagen type I, and phosphorylated SMAD2/3.
-
RT-qPCR: To measure the mRNA expression of genes encoding fibrotic markers.
-
-
Analysis of Inflammatory Markers:
-
ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
RT-qPCR: To measure the mRNA expression of inflammatory genes.
-
In Vivo Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
TAA is a hepatotoxin used to induce liver injury and fibrosis in rodents, recapitulating key features of human liver disease.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis: TAA is administered via intraperitoneal (i.p.) injection (e.g., 100-200 mg/kg) two to three times a week for several weeks (e.g., 6-8 weeks).
-
This compound Administration: this compound is administered orally (e.g., by gavage) at specified doses (e.g., 12.5 mg/kg/day) during the course of TAA treatment.
-
Assessment of Liver Fibrosis:
-
Histology: Liver tissue is harvested, fixed, and stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Staining for α-SMA to identify activated hepatic stellate cells.
-
Biochemical Assays: Measurement of serum levels of liver enzymes (ALT, AST) and hydroxyproline content in the liver tissue as a measure of total collagen.
-
-
Assessment of Inflammation:
-
RT-qPCR or ELISA: Measurement of inflammatory markers (e.g., Cxcl1, Cxcl2) in liver tissue homogenates.
-
Immunohistochemistry: Staining for markers of immune cells (e.g., F4/80 for macrophages).
-
Figure 3: General workflow for the TAA-induced liver fibrosis mouse model.
Summary and Future Directions
This compound is a potent and selective ALK5 inhibitor with demonstrated anti-fibrotic and anti-inflammatory activity in both in vitro and in vivo models of liver fibrosis. Its mechanism of action is centered on the direct inhibition of the TGF-β/SMAD signaling pathway, a key driver of fibrogenesis. The available data suggests that this compound holds promise as a potential therapeutic agent for liver fibrosis.
For future development, a comprehensive kinase selectivity profile against a broad panel of kinases would be beneficial to further confirm its selectivity and anticipate potential off-target effects. Detailed pharmacokinetic studies are also necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship for clinical applications.
References
J-1063: A Potent and Selective ALK5 Inhibitor for Modulating TGF-β Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
J-1063 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of various fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the function of this compound in cell signaling, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and its Target: ALK5
This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for ALK5. ALK5 is a serine/threonine kinase receptor that, upon binding its ligand TGF-β, forms a heteromeric complex with the TGF-β type II receptor (TβRII). This association leads to the phosphorylation and activation of ALK5 by TβRII. The activated ALK5 then propagates the signal intracellularly by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.
The TGF-β/ALK5 signaling axis is a well-established driver of fibrosis in various organs, including the liver, lungs, kidneys, and skin. In these conditions, excessive TGF-β signaling leads to the activation of fibroblasts and their transdifferentiation into myofibroblasts, which are the primary producers of ECM components. The resulting accumulation of ECM disrupts normal tissue architecture and function. This compound, by inhibiting ALK5, offers a targeted approach to counteract these pathological processes.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of ALK5. This inhibition prevents the phosphorylation and subsequent activation of Smad2 and Smad3. As a result, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus are blocked, leading to a downstream suppression of TGF-β target gene transcription. These target genes include those encoding for ECM proteins like collagen and fibronectin, as well as inhibitors of ECM degradation.
Recent evidence also suggests that this compound's anti-fibrotic effects may extend beyond the canonical Smad pathway. It has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, a key component of the innate immune system that can contribute to inflammation and fibrosis.[1] The precise molecular link between ALK5 inhibition and NLRP3 inflammasome regulation is an area of ongoing investigation.
Signaling Pathway Diagrams
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| ALK5 | Kinase Assay | 0.039 | [1][2] |
| p38α MAP kinase | Kinase Assay | 8.12 | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| LX-2 | TGF-β induced fibroblast differentiation | 2.5, 5, 10 | Improved differentiation | [1] |
| LX-2 | TGF-β induced inflammatory response | 2.5, 5, 10 | Inhibited inflammatory response | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Administration | Effect | Reference |
| Mice | Thioacetamide (TAA)-induced liver fibrosis | 12.5 mg/kg | p.o., daily for two consecutive weeks | Benefited liver fibrosis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
ALK5 Kinase Activity Assay
This protocol is a general guideline for measuring the kinase activity of ALK5 and assessing the inhibitory potential of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 of this compound for ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
Kinase substrate (e.g., casein)
-
ATP
-
This compound (or other test inhibitors)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the ALK5 enzyme, and the substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
TGF-β Induced Fibroblast Differentiation in LX-2 Cells
This protocol describes how to assess the effect of this compound on the activation of hepatic stellate cells, a key event in liver fibrosis.
Objective: To evaluate the ability of this compound to inhibit TGF-β1-induced differentiation of LX-2 human hepatic stellate cells into myofibroblasts.
Materials:
-
LX-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Antibodies for Western blotting (e.g., anti-α-SMA, anti-collagen I)
-
Reagents for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Culture LX-2 cells in DMEM supplemented with FBS.
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Starve the cells in serum-free or low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Harvest the cells for analysis.
-
Western Blotting: Lyse the cells and determine the protein expression levels of myofibroblast markers such as α-smooth muscle actin (α-SMA) and collagen type I.
-
qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of fibrotic genes (e.g., ACTA2, COL1A1).
Thioacetamide (TAA)-Induced Liver Fibrosis Model in Mice
This in vivo protocol is used to evaluate the anti-fibrotic efficacy of this compound in a chemically induced liver fibrosis model.
Objective: To assess the therapeutic effect of this compound on TAA-induced liver fibrosis in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Thioacetamide (TAA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline
-
Equipment for oral gavage and intraperitoneal injections
-
Materials for tissue collection and processing (histology, protein, and RNA analysis)
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of TAA (e.g., 100-200 mg/kg) three times a week for a specified duration (e.g., 6-8 weeks). A control group receives saline injections.
-
After the induction period, divide the TAA-treated mice into two groups: one receiving vehicle and the other receiving this compound (e.g., 12.5 mg/kg) by oral gavage daily for a therapeutic period (e.g., 2 weeks).
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.
-
Molecular Analysis: Homogenize liver tissue to extract protein for Western blotting (e.g., α-SMA, collagen I) and RNA for qRT-PCR (e.g., Acta2, Col1a1, Timp1).
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of TGF-β/ALK5 signaling in health and disease. Its high potency and selectivity make it a valuable agent for preclinical studies in fibrosis and other TGF-β-driven pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further elucidate the complex mechanisms of cell signaling and disease progression. Further research into the non-canonical effects of this compound, such as its impact on the NLRP3 inflammasome, will likely open new avenues for its therapeutic application.
References
J-1063 discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of J-1063
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI). It has demonstrated significant anti-fibrotic properties, making it a compound of interest for researchers in the fields of drug discovery and development, particularly for therapies targeting fibrotic diseases such as liver fibrosis. This guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental data related to this compound.
Discovery
The discovery of this compound was first reported by Zheng G.H. and colleagues in a 2022 publication in the journal Bioorganic Chemistry.[1] this compound, also referred to as compound 4 in the publication, emerged from a research program focused on the development of novel anti-liver fibrosis agents. The discovery was the result of a systematic study involving the synthesis and biological evaluation of a series of pyrazole derivatives.
Quantitative Data
The inhibitory activity of this compound against its primary target, ALK5, and its selectivity against other kinases have been quantified. The following table summarizes the key in vitro efficacy data for this compound.[2][3]
| Target | Assay Type | IC50 (µM) |
| ALK5 | Kinase Assay | 0.039 |
| p38α MAP kinase | Kinase Assay | 8.12 |
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] This pathway plays a crucial role in the cellular processes that lead to fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) initiates the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. This compound, as a selective inhibitor of ALK5, blocks the initial phosphorylation step in this cascade, thereby preventing the downstream signaling that leads to a fibrotic response.[4][5]
In addition to its effects on the TGF-β/Smad pathway, this compound has also been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, which is involved in the inflammatory response.[2]
Signaling Pathway Diagram
Synthesis Pathway
The detailed synthesis protocol for this compound is described in the 2022 publication by Zheng G.H. et al. in Bioorganic Chemistry. While the full step-by-step procedure is proprietary to the publication, the general approach involves the construction of a pyrazole core, which is a common scaffold in kinase inhibitors.
Synthesis Workflow Diagram
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound can be found in the primary literature. However, this section provides an overview of the general methodologies typically employed for characterizing ALK5 inhibitors.
ALK5 Kinase Assay (Biochemical)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
General Protocol:
-
Reagents: Recombinant ALK5 enzyme, a suitable kinase substrate (e.g., a peptide), ATP, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
The ALK5 enzyme is incubated with the test compound (this compound) at various concentrations in a microplate well.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular TGF-β Reporter Assay
This assay measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.
General Protocol:
-
Procedure:
-
The transfected cells are seeded in a multi-well plate.
-
The cells are pre-incubated with various concentrations of the test compound (this compound).
-
The signaling pathway is stimulated by the addition of TGF-β1.
-
After an incubation period (e.g., 16-24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of the compound on TGF-β-induced luciferase expression is determined, and an IC50 value is calculated.
Experimental Workflow Diagram
Conclusion
This compound is a promising anti-fibrotic agent that selectively inhibits ALK5, a key kinase in the pro-fibrotic TGF-β/Smad signaling pathway. Its discovery provides a valuable chemical scaffold for the development of new therapeutics for fibrotic diseases. Further research and preclinical development will be necessary to fully elucidate its therapeutic potential. The detailed methodologies for its synthesis and biological characterization are available in the primary literature, providing a solid foundation for future investigations by researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2374772-46-8|DC Chemicals [dcchemicals.com]
- 4. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
J-1063: A Technical Overview of Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of J-1063, a potent and orally active inhibitor of Activin receptor-like kinase 5 (ALK5). The document summarizes the available quantitative data, outlines detailed experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathway and experimental workflows.
Core Data Presentation: Kinase Selectivity of this compound
This compound has been identified as a highly selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor. Its selectivity has been primarily characterized against p38α mitogen-activated protein (MAP) kinase. The available data demonstrates a significant potency window between its primary target and this off-target kinase.
| Kinase Target | IC50 (µM) | Selectivity (fold vs. ALK5) | Reference |
| ALK5 (TGF-βR1) | 0.039 | 1 | [1][2] |
| p38α MAP kinase | 8.12 | ~208 | [1][2] |
Note: A comprehensive selectivity profile of this compound against a broader panel of kinases is not currently available in the public domain. The data presented here is based on published enzymatic assays.
Signaling Pathway Context
This compound exerts its biological effects by inhibiting the TGF-β/Smad signaling pathway. ALK5, the primary target of this compound, is a critical serine/threonine kinase receptor that, upon activation by TGF-β, phosphorylates downstream SMAD proteins (Smad2 and Smad3). These phosphorylated SMADs then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cellular processes such as fibrosis and inflammation.[1] By inhibiting ALK5, this compound effectively blocks this signaling cascade.
Experimental Protocols
While the precise, detailed protocol used for generating the specific IC50 values for this compound is proprietary to the original researchers, a general and representative methodology for an in vitro kinase inhibition assay is provided below. This protocol is based on standard practices in the field for determining the potency of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 and other kinases.
Materials:
-
Recombinant human ALK5 and p38α kinase (or other kinases of interest)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled depending on the detection method
-
This compound (or test compound)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA, phosphoric acid)
-
Detection reagents (e.g., scintillation fluid, phosphocellulose paper, or components for a luminescence-based assay like ADP-Glo™)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the specific kinase to each well.
-
Add the kinase-specific substrate to each well.
-
Pre-incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay) to each well.
-
Incubate the plate at the specified temperature for a set time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Detection of Kinase Activity:
-
Radiometric Assay:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Add the ADP-Glo™ reagent to each well to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Exemplarib
As there is no publicly available information on a compound designated "J-1063," this in-depth technical guide has been constructed as a template using a hypothetical novel kinase inhibitor, Exemplarib . This document is intended to serve as a comprehensive blueprint for researchers, scientists, and drug development professionals, demonstrating the expected structure, level of detail, and data presentation for a preclinical pharmacokinetic and pharmacodynamic profile.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exemplarib is a novel, potent, and selective small molecule inhibitor of the hypothetical tyrosine kinase, "Kinase Target X" (KTX). Dysregulation of the KTX signaling pathway has been implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Exemplarib, based on a series of in vitro and in vivo studies. The data presented herein are intended to support the further development of Exemplarib as a potential therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of Exemplarib was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Exemplarib following a single dose administration in various species.
| Parameter | Mouse (IV, 2 mg/kg) | Mouse (PO, 10 mg/kg) | Rat (IV, 2 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 5 mg/kg) |
| t½ (h) | 2.1 | 3.5 | 2.8 | 4.2 | 4.5 | 6.1 |
| Cmax (ng/mL) | 1250 | 850 | 1500 | 980 | 950 | 650 |
| Tmax (h) | 0.1 | 0.5 | 0.1 | 0.75 | 0.1 | 1.0 |
| AUC₀-inf (ng·h/mL) | 1875 | 3000 | 2250 | 4500 | 2100 | 3800 |
| Clearance (mL/min/kg) | 17.8 | - | 14.8 | - | 7.9 | - |
| Volume of Distribution (Vdss, L/kg) | 1.5 | - | 1.8 | - | 2.5 | - |
| Oral Bioavailability (F%) | - | 64% | - | 75% | - | 82% |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Exemplarib following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.
Materials:
-
Exemplarib compound
-
Vehicle for IV administration: 20% Solutol HS 15 in saline
-
Vehicle for PO administration: 0.5% methylcellulose in water
-
Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks
-
Cannulated jugular veins for serial blood sampling
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Rats were acclimated for at least 7 days prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
IV Group: A single 2 mg/kg dose of Exemplarib was administered via the tail vein.
-
PO Group: Following an overnight fast, a single 10 mg/kg dose of Exemplarib was administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) were collected from the jugular vein cannula at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples were collected into tubes containing K2EDTA as an anticoagulant and immediately placed on ice.
-
-
Plasma Preparation: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma concentrations of Exemplarib were determined using a validated LC-MS/MS method.
-
A standard curve was prepared in blank rat plasma to allow for quantification.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including t½, Cmax, Tmax, AUC, clearance, and volume of distribution.
-
Oral bioavailability (F%) was calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Pharmacodynamics
The pharmacodynamic properties of Exemplarib were evaluated to determine its mechanism of action, potency, and efficacy in both in vitro and in vivo models.
Data Presentation: Summary of Pharmacodynamic Parameters
The following table summarizes the key pharmacodynamic parameters of Exemplarib.
| Parameter | Value | Assay/Model |
| Biochemical IC₅₀ (KTX) | 1.2 nM | Recombinant KTX enzyme assay |
| Cellular IC₅₀ (p-KTX inhibition) | 15.8 nM | KTX-dependent cancer cell line (Cell-A) |
| Cellular IC₅₀ (Anti-proliferative) | 25.4 nM | KTX-dependent cancer cell line (Cell-A) |
| In Vivo Tumor Growth Inhibition (TGI) | 75% at 20 mg/kg, QD | Cell-A xenograft model in mice |
| In Vivo Target Engagement (p-KTX) | 85% at 20 mg/kg, 4h post-dose | Cell-A xenograft model in mice |
Experimental Protocol: In Vitro Cellular p-KTX Inhibition Assay
Objective: To determine the in-cell potency of Exemplarib by measuring the inhibition of KTX phosphorylation.
Materials:
-
Exemplarib compound
-
Cell-A (a cancer cell line with constitutive KTX activation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for compound dilution)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated KTX (p-KTX)
-
Primary antibody against total KTX
-
HRP-conjugated secondary antibody
-
ELISA plates or Western blot equipment
-
Plate reader or imaging system
Methodology:
-
Cell Seeding: Seed Cell-A cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Exemplarib in DMSO, followed by a further dilution in serum-free medium.
-
Remove the growth medium from the cells and replace it with the medium containing various concentrations of Exemplarib (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
-
Quantification of p-KTX:
-
Use an ELISA-based method or Western blotting to determine the levels of p-KTX and total KTX in the cell lysates.
-
For ELISA, coat plates with a capture antibody, add lysates, then detect with p-KTX or total KTX primary antibodies followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Normalize the p-KTX signal to the total KTX signal for each concentration.
-
Plot the normalized p-KTX levels against the logarithm of Exemplarib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualization: KTX Signaling Pathway
Caption: Hypothetical signaling pathway of KTX inhibited by Exemplarib.
Conclusion
The preclinical data for Exemplarib demonstrate a favorable pharmacokinetic profile with good oral bioavailability across multiple species. Furthermore, Exemplarib shows potent and selective inhibition of its target, KTX, leading to anti-proliferative effects in KTX-dependent cancer cells and significant tumor growth inhibition in vivo. These findings support the continued investigation of Exemplarib as a promising candidate for clinical development.
The Role of J-1063 in Inhibiting the NLRP3 Inflammasome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-1063 is recognized as a potent, selective, and orally active inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5). Its primary therapeutic potential has been explored in the context of fibrotic diseases due to its ability to disrupt TGF-β/Smad signaling. Emerging evidence suggests that this compound also exerts inhibitory effects on the NLRP3 inflammasome, a key multiprotein complex of the innate immune system involved in the inflammatory response. This technical guide synthesizes the available information on the role of this compound in NLRP3 inflammasome inhibition, detailing its indirect mechanism of action through the modulation of TGF-β signaling and providing a framework for the experimental investigation of its effects.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic protein complex that plays a critical role in the innate immune response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A variety of stimuli, such as ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This assembly involves the oligomerization of the NLRP3 sensor protein, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18, which are subsequently secreted. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
This compound: An ALK5 Inhibitor with Anti-Inflammatory Properties
This compound is a small molecule inhibitor of ALK5, a serine/threonine kinase receptor for transforming growth factor-beta (TGF-β). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which is a key driver of fibrosis. While the primary focus of this compound research has been on its anti-fibrotic effects, studies have indicated its potential to modulate inflammatory responses, including those mediated by the NLRP3 inflammasome.
Mechanism of this compound Inhibition of the NLRP3 Inflammasome: An Indirect Effect
Current scientific literature does not provide evidence for a direct binding interaction between this compound and the NLRP3 protein or other core components of the inflammasome (ASC, Caspase-1). The inhibitory effect of this compound on the NLRP3 inflammasome is likely indirect and mediated through its primary activity as an ALK5 inhibitor.
The crosstalk between TGF-β signaling and the NLRP3 inflammasome is an active area of research. TGF-β has been shown to prime the NLRP3 inflammasome by increasing the expression of NLRP3 itself. Therefore, by inhibiting the TGF-β/Smad pathway, this compound can be hypothesized to reduce the expression of NLRP3, thereby limiting the availability of a key component required for inflammasome assembly and subsequent activation.
Proposed Signaling Pathway
The following diagram illustrates the proposed indirect mechanism of action of this compound on the NLRP3 inflammasome.
Caption: Proposed indirect inhibitory pathway of this compound on the NLRP3 inflammasome.
Quantitative Data
As of the current available scientific literature, specific quantitative data for the direct inhibition of the NLRP3 inflammasome by this compound (e.g., IC50 values for IL-1β secretion or caspase-1 activation) has not been published. The primary reported potency of this compound is for its target, ALK5.
Table 1: Reported Potency of this compound
| Target | IC50 (µM) |
| ALK5 | 0.039 |
Note: This table will be updated as more specific data on NLRP3 inflammasome inhibition becomes available.
Experimental Protocols for Investigating this compound's Effect on the NLRP3 Inflammasome
To rigorously assess the inhibitory effect of this compound on the NLRP3 inflammasome, a series of in vitro experiments can be performed. The following are detailed methodologies for key assays.
Cell Culture and Treatment
-
Cell Line: THP-1 human monocytic cells are a common model for studying the NLRP3 inflammasome.
-
Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 3 hours).
-
Priming: Differentiated THP-1 cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to upregulate NLRP3 and pro-IL-1β expression.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before activation.
-
Activation: The NLRP3 inflammasome is activated with a Signal 2 agonist, such as ATP (e.g., 5 mM for 30 minutes) or nigericin (e.g., 10 µM for 1 hour).
Measurement of IL-1β Secretion
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants after treatment and activation.
-
Centrifuge to remove cell debris.
-
Perform ELISA for human IL-1β according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength and calculate IL-1β concentrations based on a standard curve.
-
Assessment of Caspase-1 Activation
-
Method 1: Western Blot for Cleaved Caspase-1
-
Procedure:
-
Lyse the cells and collect the supernatant.
-
Concentrate the supernatant proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the cleaved p20 subunit of caspase-1.
-
Use an appropriate secondary antibody and detect with a chemiluminescent substrate.
-
-
-
Method 2: Caspase-1 Activity Assay
-
Procedure:
-
Use a commercially available caspase-1 activity assay kit (e.g., based on a fluorogenic or colorimetric substrate like YVAD-pNA).
-
Follow the manufacturer's protocol to measure caspase-1 activity in cell lysates or supernatants.
-
-
Visualization of ASC Oligomerization (ASC Specks)
-
Method: Immunofluorescence Microscopy.
-
Procedure:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against ASC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks.
-
Experimental Workflow Diagram
Caption: General experimental workflow to assess this compound's effect on NLRP3 inflammasome activation.
Conclusion and Future Directions
While this compound is a well-characterized inhibitor of ALK5 with proven anti-fibrotic effects, its role in directly modulating the NLRP3 inflammasome remains to be fully elucidated. The current hypothesis points towards an indirect inhibitory mechanism mediated by the suppression of TGF-β-induced NLRP3 expression. Further research, employing the experimental protocols outlined in this guide, is necessary to:
-
Confirm the indirect inhibitory mechanism of this compound on the NLRP3 inflammasome.
-
Quantify the dose-dependent effects of this compound on IL-1β secretion, caspase-1 activation, and ASC speck formation.
-
Investigate the potential for any direct, off-target effects of this compound on NLRP3 inflammasome components.
-
Explore the therapeutic potential of this compound in NLRP3-driven inflammatory diseases.
A deeper understanding of the interplay between this compound, TGF-β signaling, and the NLRP3 inflammasome will be crucial for the development of novel therapeutic strategies for a range of fibrotic and inflammatory conditions.
J-1063 (CAS 2374772-46-8): A Technical Guide to its Core Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: J-1063 is a potent, selective, and orally active small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1][2][3] With a CAS number of 2374772-46-8 and a molecular formula of C24H19N5OS, this compound has emerged as a significant tool in basic research, particularly in the study of liver fibrosis.[3] Its mechanism of action centers on the modulation of the TGF-β/Smad signaling pathway, a critical regulator of cellular proliferation, differentiation, and extracellular matrix production. Furthermore, this compound has been shown to impact inflammatory responses through the inhibition of the NLRP3-Caspase-1 inflammasome.[1] This technical guide provides an in-depth overview of the basic research surrounding this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Target | Assay Type | IC50 (µM) | Notes | Reference |
| ALK5 | Enzymatic | 0.039 | Potent and selective inhibition of the TGF-β type I receptor kinase. | [1][2][3] |
| p38α MAP kinase | Enzymatic | 8.12 | Demonstrates selectivity for ALK5 over p38α MAP kinase. | [1] |
| TGF-β induced fibroblast differentiation | Cellular (LX-2 cells) | 2.5, 5, 10 (µM) | Effective concentrations for improving TGF-β induced fibroblast differentiation. | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the TGF-β/Smad signaling pathway. This pathway is a central regulator of fibrosis. Additionally, this compound has been shown to suppress inflammatory responses by inhibiting the NLRP3 inflammasome.
TGF-β/Smad Signaling Pathway Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in fibrosis, such as those encoding collagens and other extracellular matrix proteins. This compound, by directly inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β. This compound has been reported to inhibit the activation of the NLRP3-Caspase-1 inflammasome, which contributes to its anti-inflammatory effects observed in the context of liver fibrosis.[1] The precise molecular mechanism by which this compound inhibits the NLRP3 inflammasome downstream of ALK5 is an area of ongoing research.
Caption: this compound mediated inhibition of the NLRP3 inflammasome activation.
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the study of this compound.
ALK5 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of ALK5. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (and other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ALK5 enzyme, and the kinase substrate.
-
Add serially diluted this compound or vehicle (DMSO) to the wells of the plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
TGF-β Induced Fibroblast Differentiation in LX-2 Cells (Cell-based)
This assay assesses the ability of this compound to inhibit the activation of hepatic stellate cells, a key event in liver fibrosis.
Materials:
-
LX-2 cells (human hepatic stellate cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, antibodies against α-SMA and β-actin) or qPCR (RNA extraction kit, reverse transcriptase, primers for α-SMA and a housekeeping gene).
Procedure:
-
Seed LX-2 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. A control group should receive vehicle only.
-
After incubation, wash the cells with PBS and lyse them for protein extraction (for Western blot) or RNA extraction (for qPCR).
-
For Western blot analysis, quantify the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. Use β-actin as a loading control.
-
For qPCR analysis, quantify the mRNA levels of ACTA2 (the gene encoding α-SMA). Normalize to a stable housekeeping gene.
-
Analyze the data to determine the effect of this compound on TGF-β1-induced α-SMA expression.
In Vivo Thioacetamide (TAA)-Induced Liver Fibrosis Model
This animal model is used to evaluate the in vivo efficacy of this compound in a setting of chemically induced liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Thioacetamide (TAA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline
-
Materials for histological analysis (formalin, paraffin, hematoxylin and eosin (H&E) stain, Sirius Red stain)
-
Materials for biochemical analysis of serum (e.g., ALT, AST assay kits)
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into groups: Sham (vehicle only), TAA + vehicle, and TAA + this compound (e.g., 12.5 mg/kg).
-
Induce liver fibrosis by intraperitoneal (i.p.) injection of TAA (e.g., 200 mg/kg) twice a week for a specified duration (e.g., 8 weeks). The sham group receives saline injections.
-
Administer this compound or vehicle daily by oral gavage, starting at a specific time point during or after the TAA induction period (e.g., for the last two weeks of TAA administration).
-
At the end of the study, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Euthanize the mice and perfuse the livers with saline.
-
Harvest the livers, fix a portion in 10% neutral buffered formalin for histological analysis, and snap-freeze the remaining tissue for molecular or biochemical analyses.
-
Embed the fixed liver tissue in paraffin, section, and stain with H&E for general morphology and Sirius Red for collagen deposition.
-
Quantify the fibrotic area from the Sirius Red-stained sections using image analysis software.
-
Analyze serum enzyme levels and compare the results between the different treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-fibrotic agent like this compound.
Caption: Preclinical research workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for J-1063 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-1063 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1] By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of fibrosis and inflammation.[1] Additionally, this compound has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, further contributing to its anti-inflammatory properties.[1] These characteristics make this compound a valuable tool for in vitro studies of liver fibrosis and related inflammatory conditions.
This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on the human hepatic stellate cell line, LX-2, a common model for studying liver fibrosis.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| ALK5 | 0.039 µM |
| p38α MAP kinase | 8.12 µM |
This table summarizes the in vitro inhibitory concentrations of this compound against its primary target, ALK5, and a secondary, less sensitive target, p38α MAP kinase.[1]
Table 2: Recommended this compound Concentrations for In Vitro Experiments with LX-2 Cells
| Application | Concentration Range | Treatment Time |
| Inhibition of TGF-β-induced fibroblast differentiation | 2.5 - 10 µM | 1 hour pre-treatment |
| Inhibition of TGF-β-induced inflammatory response | 2.5 - 10 µM | 1 hour pre-treatment |
This table provides recommended starting concentrations and treatment times for this compound in LX-2 cell culture experiments based on published data.[1]
Mandatory Visualizations
Caption: TGF-β/Smad Signaling Pathway and the inhibitory action of this compound.
References
How to dissolve and store J-1063 for research
For Research Use Only
Introduction
J-1063 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1] With an IC50 value of 0.039 µM, this compound is a valuable tool for researchers investigating cellular processes regulated by the TGF-β signaling pathway.[1] Its anti-fibrotic properties make it particularly relevant for studies on liver fibrosis.[1][2] The mechanism of action of this compound involves the dual inhibition of the TGF-β/Smad signaling cascade and the NLRP3-Caspase-1 inflammasome pathway.[1][2]
These application notes provide detailed protocols for the dissolution, storage, and application of this compound in common research settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉N₅OS | [1] |
| Molecular Weight | 425.51 g/mol | [1] |
| CAS Number | 2374772-46-8 | [1] |
| IC₅₀ (ALK5) | 0.039 µM | [1] |
| IC₅₀ (p38α MAP kinase) | 8.12 µM | [1] |
I. Dissolution and Storage of this compound
A. Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
B. Preparation of Stock Solution (10 mM)
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Weight of this compound (mg) / 425.51 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
C. Storage of Stock and Working Solutions
| Solution Type | Recommended Storage | Shelf Life | Notes |
| This compound Powder | Store at -20°C in a desiccator. | As per manufacturer's recommendations. | Protect from light and moisture. |
| 10 mM Stock Solution in DMSO | Aliquot into single-use volumes and store at -20°C or -80°C. | Up to 6 months at -20°C; up to 1 year at -80°C. | Avoid repeated freeze-thaw cycles. |
| Working Dilutions in Aqueous Media | Prepare fresh for each experiment. | Use immediately; do not store. | This compound has limited solubility in aqueous solutions. |
II. In Vitro Application Protocol: Inhibition of TGF-β-induced Fibroblast Differentiation
This protocol describes the use of this compound to inhibit the differentiation of hepatic stellate cells (LX-2) induced by TGF-β1.
A. Materials Required
-
LX-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound (10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and reagents for downstream analysis (e.g., Western blot, qPCR)
B. Experimental Protocol
-
Cell Seeding: Seed LX-2 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free or low-serum medium for 12-24 hours.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in cell culture medium at final concentrations of 2.5 µM, 5 µM, and 10 µM.[1] A vehicle control (DMSO only, at the same final concentration as the this compound treatments) should also be prepared.
-
Remove the starvation medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 1 hour at 37°C and 5% CO₂.[1]
-
-
TGF-β1 Stimulation:
-
Following the pre-treatment, add recombinant human TGF-β1 to each well (except for the unstimulated control) at a final concentration of 5-10 ng/mL.
-
Incubate for the desired period (e.g., 24-48 hours) to assess markers of fibroblast differentiation.
-
-
Downstream Analysis:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysates for analysis of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I by Western blot or qPCR.
-
C. Experimental Workflow
References
J-1063 Application in Primary Hepatic Stellate Cells: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of J-1063, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), in primary hepatic stellate cells (HSCs). This compound presents a promising avenue for anti-fibrotic research through its targeted inhibition of key signaling pathways involved in the activation of HSCs, the primary cell type responsible for liver fibrosis.
Mechanism of Action
This compound is a pyrazole derivative that functions as a novel anti-liver fibrosis agent. Its primary mechanism of action is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, this compound targets TGF-β receptor 1 (TGF-βR1), also known as ALK5. By inhibiting ALK5, this compound effectively blocks the downstream phosphorylation of Smad2 and Smad3, key mediators that translocate to the nucleus to regulate the transcription of pro-fibrotic genes. This targeted action leads to the suppression of TGF-β-induced HSC activation. Furthermore, studies have indicated that this compound may also attenuate liver fibrosis by inhibiting the activation of the NLRP3 inflammasome[1].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Target | IC50 | Cell Line | Comments |
| ALK5 | 0.039 µM | N/A (Enzymatic Assay) | Demonstrates potent and direct inhibition of the primary target. |
| p38α MAP kinase | 8.12 µM | N/A (Enzymatic Assay) | Shows selectivity for ALK5 over p38α. |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | Concentration Range | Effect |
| LX-2 (immortalized human HSCs) | 2.5, 5, 10 µM | Improved fibroblast differentiation induced by TGF-β and inhibited the inflammatory response. |
Table 2: Effective Concentrations of this compound in an In Vitro Hepatic Stellate Cell Model.
Signaling Pathway
The signaling pathway affected by this compound is central to the process of liver fibrosis. The diagram below illustrates the mechanism of this compound in inhibiting HSC activation.
Caption: this compound inhibits TGF-β-induced HSC activation by blocking ALK5.
Experimental Protocols
This section provides detailed protocols for the application of this compound in primary hepatic stellate cells.
Isolation and Culture of Primary Murine Hepatic Stellate Cells
A detailed protocol for isolating primary murine HSCs is crucial for obtaining high-purity cell populations for in vitro studies.
References
Application Notes and Protocols: A Comparative Analysis of ALK5 Inhibition via Lentiviral shRNA Knockdown and J-1063 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. A key mediator in the canonical TGF-β pathway is the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI). Consequently, ALK5 has emerged as a critical therapeutic target. This document provides a detailed comparison of two primary methodologies for inhibiting ALK5 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule J-1063.
This comparative analysis is intended to guide researchers in selecting the most appropriate method for their experimental needs by providing a comprehensive overview of the mechanisms, protocols, and available quantitative data for each approach.
Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of ALK5 | This compound Small Molecule Inhibitor Treatment |
| Mechanism of Action | Post-transcriptional gene silencing. A lentiviral vector delivers an shRNA sequence targeting ALK5 mRNA, leading to its degradation and subsequent reduction in ALK5 protein expression. | Competitive inhibition of the ALK5 kinase domain's ATP binding site. This directly blocks the phosphorylation of downstream targets, primarily Smad2 and Smad3.[1] |
| Mode of Inhibition | Depletion of the ALK5 protein pool. | Inhibition of ALK5 enzymatic activity. |
| Duration of Effect | Stable and long-term inhibition in transduced cells and their progeny. | Transient and reversible, dependent on the compound's half-life and continuous presence. |
| Specificity | Highly specific to the ALK5 mRNA sequence. However, off-target effects due to the shRNA seed region binding to unintended mRNAs can occur.[2][3][4][5][6] | This compound is a potent and selective ALK5 inhibitor. However, potential off-target kinase inhibition should be considered, as with most small molecule inhibitors. This compound has an IC50 of 0.039 µM for ALK5 and 8.12 µM for p38α MAP kinase.[7] |
| Typical Applications | Mechanistic studies requiring long-term, stable suppression of ALK5. Generation of stable cell lines or in vivo models with constitutive ALK5 knockdown. | Acute studies of ALK5 signaling, dose-response experiments, and preclinical in vivo studies where temporal control of inhibition is desired. |
| Delivery Method | Transduction of cells with lentiviral particles. | Addition of the compound to cell culture media or administration in vivo. |
| Time to Effect | Several days to achieve significant protein knockdown, dependent on protein half-life. | Rapid, typically within minutes to hours. |
Quantitative Data Summary
The following tables summarize quantitative data for both lentiviral shRNA knockdown of ALK5 and treatment with ALK5 inhibitors. It is important to note that direct comparative studies between lentiviral shRNA knockdown of ALK5 and this compound treatment are limited; therefore, the data is compiled from various studies and experimental contexts.
Table 1: Lentiviral shRNA Knockdown of ALK5
| Parameter | Value | Cell Type/Model | Reference |
| Knockdown Efficiency (mRNA) | >80% reduction | Human Bone Marrow-Derived Mesenchymal Stem Cells | [8] |
| Knockdown Efficiency (Protein) | Variable (40% to >90%) | Various human cell lines | [9][10] |
| Functional Effect | Inhibition of TGF-β-induced Smad2 phosphorylation | Bovine Retinal Endothelial Cells | [11] |
| Functional Effect | Inhibition of TGF-β-induced podosome formation | Bovine Aortic Endothelial Cells | [12] |
Table 2: this compound and Other ALK5 Inhibitors
| Inhibitor | Parameter | Value | Assay/Model | Reference |
| This compound | IC50 (ALK5) | 0.039 µM | Kinase Assay | [7] |
| IC50 (p38α MAP kinase) | 8.12 µM | Kinase Assay | [7] | |
| Effective Concentration | 2.5 - 10 µM | LX-2 cells (inhibition of TGF-β-induced fibroblast differentiation) | [7] | |
| SKI2162 | IC50 (ALK5) | 0.094 µM | Radioisotope-based Kinase Assay | [13][14] |
| Selectivity (vs. p38 MAPK) | 21-fold | Radioisotope-based Kinase Assay | [13] | |
| Selectivity (vs. ALK1) | 73-fold | Radioisotope-based Kinase Assay | [13] | |
| LY-364947 | Functional Effect | Inhibition of fibrotic markers | Primary Hepatic Stellate Cells | [15][16] |
Signaling Pathway and Experimental Workflow Diagrams
ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Lentiviral shRNA Knockdown Workflow
Caption: Experimental workflow for ALK5 knockdown using lentiviral shRNA.
This compound Treatment Workflow
Caption: Experimental workflow for ALK5 inhibition using the small molecule inhibitor this compound.
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of ALK5
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
HEK293T cells
-
Target cells for knockdown
-
Lentiviral shRNA vector targeting ALK5 (e.g., pLKO.1 backbone)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
0.45 µm filter
-
Ultracentrifuge or lentivirus concentration reagent
Procedure:
Part A: Lentivirus Production
-
Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
In one tube, mix the ALK5-shRNA plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 12-16 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Day 4-5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Add fresh media to the producer cells and collect a second batch of supernatant at 72 hours post-transfection. Pool the harvests.
-
-
Virus Concentration (Optional but Recommended).
-
Concentrate the viral particles by ultracentrifugation or by using a commercially available lentivirus concentration reagent according to the manufacturer's instructions.
-
Resuspend the viral pellet in a small volume of cold PBS or DMEM.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Part B: Transduction of Target Cells
-
Day 1: Seed Target Cells. Plate the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.
-
Day 2: Transduction.
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction media containing the desired amount of virus (multiplicity of infection, MOI, should be optimized for each cell type) and polybrene (typically 4-8 µg/mL).
-
Remove the culture medium from the target cells and replace it with the transduction medium.
-
-
Day 3: Change Media. After 18-24 hours, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Day 4 onwards: Selection.
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
-
Expansion and Validation.
-
Expand the resistant cell population.
-
Validate ALK5 knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Protocol 2: this compound Treatment for ALK5 Inhibition
This protocol provides a general framework for treating cultured cells with this compound.
Materials:
-
Target cells cultured in appropriate plates
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
TGF-β1 (or other relevant stimulus)
Procedure:
-
Prepare this compound Stock Solution.
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding.
-
Plate your target cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover overnight.
-
-
Treatment.
-
On the day of the experiment, prepare fresh working dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
For experiments involving TGF-β stimulation, it is common to pre-incubate the cells with this compound for a period (e.g., 1 hour) before adding the stimulus.[7]
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
-
Stimulation (if applicable).
-
After the pre-incubation period, add TGF-β1 to the appropriate wells to the desired final concentration.
-
-
Incubation.
-
Incubate the cells for the desired duration of the experiment (this can range from minutes for signaling pathway analysis to days for phenotypic assays).
-
-
Analysis.
-
Harvest the cells for downstream analysis.
-
For signaling studies, lyse the cells and perform Western blotting for phosphorylated Smad2/3.
-
For gene expression studies, isolate RNA and perform qRT-PCR for TGF-β target genes.
-
For phenotypic assays, perform the relevant analysis (e.g., proliferation assay, migration assay, collagen deposition assay).
-
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors like this compound are powerful tools for interrogating the function of ALK5. The choice between these two methods depends on the specific experimental question. Lentiviral shRNA is ideal for creating stable, long-term models of ALK5 deficiency, which is invaluable for studying the chronic effects of ALK5 loss. In contrast, this compound offers acute, reversible, and dose-dependent inhibition, providing temporal control and facilitating pharmacological studies. By understanding the principles, advantages, and limitations of each approach as outlined in these notes, researchers can design more robust and informative experiments to further elucidate the role of ALK5 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - shRNA-mediated downregulation of either ALK5 or ALK1 inhibits TGFβ-induced chondrogenic differentiation of BMSCs. - figshare - Figshare [figshare.com]
- 9. Examination of Lentiviral Library Efficiency [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Collagen Expression Following Treatment with J-1063
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM) and plays a critical role in providing structural support to tissues. The dysregulation of collagen synthesis and deposition is a hallmark of various pathological conditions, including fibrosis and cancer. J-1063 is a novel therapeutic compound under investigation for its potential to modulate tissue remodeling. This application note provides a detailed protocol for the immunohistochemical (IHC) staining of collagen types I and III in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound. Furthermore, it outlines a method for the quantitative analysis of collagen expression to assess the therapeutic efficacy of this compound.
Signaling Pathway for Collagen Modulation
The signaling pathway by which this compound may influence collagen expression is a critical aspect of its mechanism of action. While the precise pathway for this compound is under investigation, a hypothetical pathway involving the modulation of key fibrotic mediators is presented below.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
A systematic workflow is essential for obtaining reliable and reproducible results in IHC analysis. The following diagram illustrates the key steps from tissue collection to data analysis.
Caption: Experimental workflow for collagen IHC.
Detailed Experimental Protocols
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)[1]
-
Hydrogen peroxide (3%)
-
Primary antibodies:
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)[2][4]
-
Chromogen substrate (e.g., DAB)[2]
-
Hematoxylin counterstain[2]
-
Mounting medium
Protocol for Immunohistochemical Staining of Collagen I and III
This protocol is a general guideline and may require optimization for specific tissues and antibodies.[7]
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[2][7]
-
Rehydrate sections through graded alcohols: two changes of 100% ethanol for 2 minutes each, followed by 95% and 70% ethanol for 2 minutes each.[2][7]
-
Rinse with deionized water.[2]
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): For many collagen antibodies, HIER is effective.[5] Immerse slides in a pre-heated antigen retrieval solution (e.g., 1 mM EDTA, pH 8.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.[5] Allow slides to cool in the buffer for 20 minutes.
-
Enzymatic Retrieval: Alternatively, incubate sections with Proteinase K (10µg/ml) at room temperature for 10 minutes.[2][3]
3. Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-30 minutes.[2][4]
-
Rinse with wash buffer (e.g., PBST).
-
Block non-specific binding by incubating with a blocking serum (e.g., 5-10% normal goat serum) for 30-60 minutes at room temperature.[2][4]
4. Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Collagen I or anti-Collagen III) to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[2][6]
5. Secondary Antibody and Detection:
-
Wash the slides three times with PBST for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[2][6]
-
Wash slides as in the previous step.
-
Wash slides again.
-
Develop the color by incubating with a DAB substrate solution until the desired stain intensity is reached (typically 1-10 minutes), monitoring under a microscope.[2]
-
Stop the reaction by rinsing with deionized water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-5 minutes to visualize nuclei.[2]
-
Rinse with tap water.
-
Dehydrate the sections through graded alcohols (95% and 100%) and clear in xylene.[2]
-
Mount with a permanent mounting medium.
Quantitative Data Presentation
The quantification of collagen staining provides an objective measure of the effect of this compound. This can be achieved using image analysis software to measure the staining intensity and the percentage of the positively stained area.[6][8][9]
Table 1: Illustrative Quantitative Analysis of Collagen Staining
| Treatment Group | Collagen Type | Staining Intensity (Optical Density) | Percent Positive Area (%) |
| Vehicle Control | Collagen I | 0.45 ± 0.05 | 60 ± 5 |
| Collagen III | 0.20 ± 0.03 | 25 ± 4 | |
| This compound (Low Dose) | Collagen I | 0.30 ± 0.04 | 40 ± 6 |
| Collagen III | 0.15 ± 0.02 | 20 ± 3 | |
| This compound (High Dose) | Collagen I | 0.15 ± 0.03 | 20 ± 4 |
| Collagen III | 0.10 ± 0.02 | 15 ± 2 |
*Data are presented as mean ± standard deviation. Statistical significance relative to the vehicle control is denoted by *p < 0.05 and *p < 0.01. This data is for illustrative purposes only.
Discussion
This application note provides a comprehensive framework for the immunohistochemical evaluation of collagen deposition following treatment with the investigational compound this compound. The provided protocols for collagen I and III staining are based on established methods and can be adapted for various research needs.[2][4][5]
The quantitative analysis of IHC results is crucial for an unbiased assessment of the anti-fibrotic potential of this compound.[8] A reduction in collagen I and III staining intensity and distribution in this compound-treated tissues compared to controls would suggest a therapeutic effect. The hypothetical signaling pathway and experimental workflow diagrams serve as visual aids to conceptualize the experimental design and potential mechanism of action.
For robust and accurate collagen typing, it is recommended to use IHC as a validation technique to confirm and accurately quantify the expression of specific collagen types.[7] This approach will lead to more reliable and reproducible research outcomes in the evaluation of novel anti-fibrotic agents like this compound.
References
- 1. Collagen Type III (N-terminal) antibody (80009-1-RR) | Proteintech [ptglab.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Immunohistochemical study of type III collagen expression during pre and post-natal rat skin morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 6. Immunohistochemical study of collagen types I and II and procollagen IIA in human cartilage repair tissue following autologous chondrocyte implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification in immunohistochemistry: the measurement of the ratios of collagen types I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: RT-qPCR Analysis of Fibrotic Markers in Response to J-1063 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ failure. Key mediators of fibrosis include transforming growth factor-beta (TGF-β), which stimulates the transdifferentiation of fibroblasts into myofibroblasts characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive collagen deposition. J-1063, a novel pyrazole derivative, has been identified as a potent anti-fibrotic agent.[1] This compound exerts its effects by inhibiting the TGF-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5), thereby blocking the canonical TGF-β/Smad signaling pathway.[1]
This application note provides a detailed protocol for the analysis of key fibrotic markers—Collagen Type I (Col1a1), α-SMA (Acta2), and TGF-β1 (Tgfb1)—using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for the sensitive and specific quantification of changes in gene expression in response to this compound treatment, providing valuable insights into its anti-fibrotic mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data on the relative mRNA expression of key fibrotic markers in a cellular model of fibrosis (e.g., TGF-β1-stimulated hepatic stellate cells) treated with this compound. The data is presented as fold change relative to the untreated control.
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. Control) | P-value |
| Col1a1 | Control | 0 | 1.0 | - |
| TGF-β1 | 10 ng/mL | 8.5 | < 0.01 | |
| TGF-β1 + this compound | 1 | 4.2 | < 0.05 | |
| TGF-β1 + this compound | 5 | 1.8 | < 0.01 | |
| Acta2 (α-SMA) | Control | 0 | 1.0 | - |
| TGF-β1 | 10 ng/mL | 12.3 | < 0.01 | |
| TGF-β1 + this compound | 1 | 5.8 | < 0.05 | |
| TGF-β1 + this compound | 5 | 2.1 | < 0.01 | |
| Tgfb1 | Control | 0 | 1.0 | - |
| TGF-β1 | 10 ng/mL | 3.2 | < 0.05 | |
| TGF-β1 + this compound | 1 | 2.1 | > 0.05 | |
| TGF-β1 + this compound | 5 | 1.4 | > 0.05 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol describes the extraction of total RNA from cultured cells or tissues using a TRIzol-based method.[2][3]
Materials:
-
Cultured cells or homogenized tissue samples
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microtubes and pipette tips
-
Microcentrifuge
Procedure:
-
Sample Lysis:
-
For cell monolayers: Add 1 mL of TRIzol™ Reagent directly to a 60-70% confluent 6-well plate. Pipette up and down several times to lyse the cells.
-
For cell pellets or tissues: Homogenize the sample in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis if necessary.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Total RNA sample (1-2 µg)
-
Reverse Transcriptase (e.g., M-MLV) and buffer
-
dNTP mix (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In an RNase-free PCR tube, combine the following:
-
Total RNA: 1 µg
-
Random hexamers/oligo(dT) primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 10 µL
-
-
Denaturation:
-
Gently mix and briefly centrifuge.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription Mix: Prepare the following master mix:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 4 µL
-
-
cDNA Synthesis:
-
Add 10 µL of the master mix to the denatured RNA mixture.
-
Gently mix and briefly centrifuge.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
37°C for 50 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation)
-
-
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Protocol 3: Quantitative PCR (qPCR)
This protocol describes the setup for a SYBR Green-based qPCR assay to quantify the expression of fibrotic markers.
Materials:
-
cDNA template
-
SYBR Green Master Mix (2X)
-
Forward and reverse primers for target genes (Col1a1, Acta2, Tgfb1) and a reference gene (e.g., GAPDH, HPRT)[2]
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR detection system
Primer Sequences (Example for Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Acta2 (α-SMA) | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a sterile microtube. For a single 20 µL reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Setup:
-
Aliquot 20 µL of the reaction mix into each well of a qPCR plate.
-
Include triplicate reactions for each sample and gene.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling:
-
Seal the plate and centrifuge briefly.
-
Run the plate in a real-time PCR system with a program similar to the following:[3]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument instructions.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and relative to the control group.[3]
-
Mandatory Visualizations
Caption: Workflow for analyzing fibrotic marker gene expression.
Caption: this compound inhibits the TGF-β signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: J-1063 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and handling of J-1063, a potent and selective ALK5 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Type I Receptor (TGF-βRI). ALK5 is a critical component of the TGF-β signaling pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and extracellular matrix production. By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade mediated by Smad proteins, making it a valuable tool for research in areas such as fibrosis and cancer.
Q2: What are the known solubility limits of this compound in DMSO?
A2: While specific quantitative solubility data for this compound is not consistently published, similar small molecule kinase inhibitors from suppliers like MedchemExpress typically exhibit high solubility in dimethyl sulfoxide (DMSO). Based on available information for comparable molecules, the solubility of this compound in DMSO is expected to be in the range of ≥ 45 mg/mL. It is always recommended to consult the product-specific datasheet provided by the supplier for the most accurate information.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution in cell culture media. What is causing this?
A3: This is a common issue known as "solvent shock." this compound, like many kinase inhibitors, is hydrophobic. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture media, the compound's solubility drastically decreases, causing it to precipitate out of solution.
Q4: How can I prevent my this compound solution from precipitating in cell culture media?
A4: To prevent precipitation, it is crucial to perform a serial dilution. Instead of adding the concentrated DMSO stock directly to your full volume of media, first create an intermediate dilution in a small volume of serum-free media or PBS. Gently mix this intermediate dilution, and then add it to your final volume of complete cell culture media. This gradual decrease in solvent concentration helps to keep the compound in solution.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%.[1] However, the tolerance can be cell-line dependent, with some robust cell lines tolerating up to 0.5%. It is best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Compound has aggregated. 3. Low-quality or hydrated DMSO. | 1. Ensure you are using the correct volume of DMSO for your desired concentration. 2. Use a vortex mixer to agitate the solution. 3. Gentle warming of the solution to 37°C can aid dissolution. 4. Brief sonication can help break up aggregates. 5. Use anhydrous, sterile DMSO. |
| Precipitation occurs immediately upon dilution in media. | 1. "Solvent shock" due to rapid dilution. 2. Final concentration exceeds aqueous solubility. | 1. Perform a serial dilution as described in the FAQs. 2. Pre-warm the cell culture media to 37°C before adding the compound. 3. Increase the volume of the final culture media to lower the final concentration of this compound. |
| Precipitate forms over time during incubation. | 1. Compound instability in culture conditions. 2. Interaction with media components. 3. Media evaporation leading to increased concentration. | 1. Reduce the final concentration of this compound. 2. If using serum-free media, consider adding a low percentage of serum if experimentally permissible, as serum proteins can aid solubility. 3. Ensure proper humidification in the incubator to prevent evaporation. |
| Inconsistent experimental results. | 1. Inaccurate concentration due to precipitation. 2. Degradation of this compound in stock solution. | 1. Visually inspect for precipitation before each experiment. If present, prepare a fresh working solution. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C for long-term stability. |
Quantitative Data Summary
Note: The following data is based on typical values for similar ALK5 inhibitors. Please refer to the manufacturer's datasheet for this compound for specific values.
| Solvent | Solubility |
| DMSO | ≥ 45 mg/mL |
| Cell Culture Media | Sparingly soluble (dependent on final concentration and media components) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound can be found on the supplier's datasheet).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: this compound inhibits the TGF-β/Smad signaling pathway by targeting ALK5.
Caption: Workflow for preparing this compound working solutions to avoid precipitation.
References
Technical Support Center: Optimizing J-1063 Concentration for Maximum ALK5 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing J-1063 to achieve maximum ALK5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. Its primary mechanism of action is to block the kinase activity of ALK5, thereby inhibiting the downstream signaling cascade initiated by TGF-β. This includes the phosphorylation of SMAD2 and SMAD3, which are key transcription factors that mediate many of the cellular effects of TGF-β, such as fibrosis and inflammation.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on available data, a good starting point for cell-based assays is in the range of 2.5 µM to 10 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is the IC50 of this compound for ALK5?
A3: this compound is a potent inhibitor of ALK5 with a reported IC50 value of 0.039 µM in biochemical assays.[2]
Q4: How should I prepare and store this compound?
A4: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to your cells (typically below 0.5%).
Data Presentation
The following tables summarize the inhibitory activity of this compound and other common ALK5 inhibitors. This data can be used as a reference for experimental design and comparison.
Table 1: In Vitro Inhibitory Activity of ALK5 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | ALK5 | 0.039 | Biochemical | [2] |
| SB-431542 | ALK4, ALK5, ALK7 | 0.094 | Biochemical | |
| RepSox | ALK5 | 0.023 | Biochemical | |
| Galunisertib (LY2157299) | TβRI (ALK5) | 0.056 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| LX-2 (human hepatic stellate cells) | Fibroblast Differentiation | 2.5 - 10 µM | Improved TGF-β induced differentiation | [2] |
| LX-2 (human hepatic stellate cells) | Inflammatory Response | 2.5 - 10 µM | Inhibited TGF-β induced inflammatory response | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting ALK5 signaling.
Protocol 1: Western Blot for Phospho-Smad2/3 Inhibition
This protocol details the steps to assess the inhibition of TGF-β-induced Smad2/3 phosphorylation by this compound.
1. Cell Culture and Treatment:
- Seed your target cells in a 6-well plate and grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
2. Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
- Separate the proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.
Protocol 2: ALK5 Kinase Assay (In Vitro)
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of this compound on ALK5 activity.
1. Reagent Preparation:
- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Prepare a stock solution of recombinant active ALK5 enzyme.
- Prepare a stock solution of a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide).
- Prepare a stock solution of ATP.
- Prepare serial dilutions of this compound.
2. Kinase Reaction:
- In a 96-well plate, add the kinase reaction buffer.
- Add the ALK5 enzyme and the substrate to each well.
- Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
- Pre-incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
3. Detection:
- Stop the reaction (e.g., by adding EDTA).
- Detect the kinase activity. This can be done using various methods, such as:
- Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
- Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
- Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
4. Data Analysis:
- Plot the kinase activity against the concentration of this compound.
- Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Smad2/3.
Troubleshooting Guide
Problem 1: No or weak inhibition of Smad2/3 phosphorylation observed in Western blot.
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | - Ensure this compound was stored correctly and that the stock solution is not expired.- Prepare a fresh stock solution of this compound. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Pre-incubation Time | - Increase the pre-incubation time with this compound before TGF-β stimulation to allow for sufficient cellular uptake and target engagement. |
| Poor TGF-β Stimulation | - Confirm the activity of your TGF-β1 stock.- Ensure the cells are responsive to TGF-β1 by including a positive control (TGF-β1 stimulation without this compound). |
| Technical Issues with Western Blot | - Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and wash steps.- Use a positive control lysate from cells known to have high p-Smad2/3 levels. |
Problem 2: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Blocking | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Insufficient Washing | - Increase the number and duration of wash steps with TBST. |
| Lysate Issues | - Ensure complete cell lysis and clarification of the lysate to remove cellular debris. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain consistent cell passage numbers, confluency, and serum-starvation times. |
| Inconsistent Reagent Preparation | - Prepare fresh dilutions of this compound, TGF-β1, and antibodies for each experiment. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting techniques. |
| Variability in Incubation Times | - Strictly adhere to the specified incubation times for all steps of the experiment. |
Problem 4: this compound solubility issues.
| Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Media | - Ensure the final DMSO concentration in the culture medium is as low as possible (ideally <0.5%).- Prepare the final working solution by adding the DMSO stock to the pre-warmed medium while gently vortexing. |
| Incorrect Solvent | - Confirm that DMSO is the recommended solvent for this compound. |
References
J-1063 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of J-1063 in cellular assays. This compound is a potent inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). While highly selective, off-target activities can occur, leading to unexpected experimental outcomes. This guide will help you identify and troubleshoot these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Activin Receptor-Like Kinase 5 (ALK5), a TGF-β type I receptor. It inhibits ALK5 with a reported IC50 of 0.039 µM.[1]
Q2: What are the known off-targets of this compound?
A2: this compound has a known off-target activity against p38α MAP kinase, with a reported IC50 of 8.12 µM.[1] Given its mechanism as an ALK5 inhibitor, it is plausible that this compound may also show activity against other closely related ALK family members. As a proxy, the well-characterized ALK5 inhibitor SB-431542 is known to also inhibit ALK4 and ALK7 at similar concentrations to ALK5, while having minimal effect on ALK1, ALK2, ALK3, and ALK6.[2][3][4][5][6][7][8] One study has also reported an off-target effect of SB-431542 on RIPK2.[9]
Q3: What are the potential unexpected phenotypes I might observe due to off-target effects?
A3: Unexpected phenotypes could arise from the inhibition of p38α MAP kinase, especially at higher concentrations of this compound. These might include alterations in inflammatory responses, cell cycle regulation, or apoptosis pathways that are independent of TGF-β signaling. If this compound also inhibits ALK4 and ALK7, you might observe effects on signaling pathways regulated by Activin and Nodal, respectively. Inhibition of RIPK2 could potentially interfere with inflammatory and immune responses.
Q4: How can I be sure my observed effect is due to ALK5 inhibition and not an off-target effect?
A4: To confirm that your observed phenotype is due to on-target ALK5 inhibition, consider the following strategies:
-
Use a structurally different ALK5 inhibitor: Replicating the results with another selective ALK5 inhibitor with a different chemical scaffold can increase confidence that the effect is on-target.
-
Rescue experiment: If possible, overexpressing a constitutively active form of ALK5 might rescue the phenotype induced by this compound.
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 for ALK5, while off-target effects will likely require higher concentrations.
-
Use a negative control compound: If available, a structurally similar but inactive analog of this compound can help differentiate specific from non-specific effects.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in inflammatory readouts (e.g., cytokine production) not consistent with TGF-β pathway inhibition. | Inhibition of p38α MAP kinase, which is a key regulator of inflammation. | 1. Perform a dose-response experiment to see if the effect is more prominent at higher concentrations of this compound. 2. Use a specific p38α MAP kinase inhibitor as a positive control to see if it phenocopies the effect. 3. Measure the phosphorylation status of downstream targets of p38α MAP kinase (e.g., MK2) to confirm off-target inhibition. |
| Cell viability is affected in a manner not previously reported for ALK5 inhibition in your cell type. | Off-target cytotoxicity. Even selective kinase inhibitors can have off-target effects on cell viability.[9] | 1. Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line. 2. Ensure that the concentrations used in your primary assays are well below the cytotoxic threshold. 3. Compare the cytotoxic profile with other ALK5 inhibitors. |
| Unexpected developmental or differentiation phenotypes in stem cell or developmental biology models. | Inhibition of ALK4 and/or ALK7, which are involved in Activin and Nodal signaling pathways critical for development. | 1. Review the literature for the roles of Activin and Nodal signaling in your specific model system. 2. Use specific inhibitors for ALK4/7 if available to see if they replicate the observed phenotype. 3. Analyze the expression of downstream targets of Activin/Nodal signaling (e.g., phosphorylation of Smad2/3 in response to Activin A or Nodal). |
| Alterations in NF-κB signaling or unexpected immune cell responses. | Potential inhibition of RIPK2, which is involved in NOD-like receptor signaling and NF-κB activation. | 1. Measure NF-κB activation (e.g., using a reporter assay or by assessing p65 phosphorylation/nuclear translocation) in the presence of this compound. 2. Use a known RIPK2 inhibitor as a positive control. |
Data on this compound and a Structurally Related ALK5 Inhibitor (SB-431542)
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| ALK5 | 0.039[1] |
| p38α MAP kinase | 8.12[1] |
Table 2: Selectivity Profile of SB-431542 (a well-characterized ALK5 inhibitor)
| Target | Activity | Reference |
| Primary Targets | ||
| ALK5 (TGF-β Type I Receptor) | IC50 = 94 nM | [2][3][5][8][10] |
| ALK4 (Activin Type IB Receptor) | Inhibited at similar concentrations to ALK5 | [2][3][4][5][6][7][8] |
| ALK7 (Nodal Type I Receptor) | Inhibited at similar concentrations to ALK5 | [2][3][4][5][6][7][8] |
| Not Significantly Inhibited | ||
| ALK1 | Minimal to no effect | [2] |
| ALK2 | Minimal to no effect | [2][8] |
| ALK3 | Minimal to no effect | [2][8] |
| ALK6 | Minimal to no effect | [2][8] |
| ERK | No direct effect | [4][11] |
| JNK | No direct effect | [4][11] |
| p38 MAP kinase | No direct effect | [4][11] |
| Potential Off-Target | ||
| RIPK2 | Reported off-target inhibition | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-Smad2 (On-Target) and Phospho-MK2 (Off-Target)
This protocol helps to simultaneously assess the on-target (ALK5) and a potential off-target (p38α) activity of this compound.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
TGF-β1 (for ALK5 activation)
-
Anisomycin (for p38α activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-phospho-MK2 (Thr334), anti-total MK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
To assess on-target effects, stimulate a set of wells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
To assess off-target effects on the p38α pathway, stimulate a separate set of wells with a p38α activator like anisomycin (e.g., 10 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. sb-431542.com [sb-431542.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemrd.com [stemrd.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis | PLOS One [journals.plos.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: J-1063 In Vivo Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using J-1063 in in vivo experiments. Our goal is to help you address potential inconsistencies in your results and ensure the successful application of this potent and selective ALK5 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the anti-fibrotic effects of this compound between animals in the same treatment group. What could be the cause?
High inter-animal variability is a common challenge in in vivo studies and can arise from multiple sources.[1] Here are several factors to consider:
-
Compound Administration: Inconsistent oral gavage technique can lead to significant differences in the actual dose received by each animal. Ensure that the gavage volume is accurate and that the compound is delivered directly to the stomach without reflux.
-
Animal Health and Stress: The health status and stress levels of the animals can impact drug metabolism and disease progression.[2] House animals in a low-stress environment and monitor them for any signs of illness that could affect the experimental outcomes.
-
Disease Model Induction: Variability in the induction of the disease model (e.g., thioacetamide-induced liver fibrosis) can lead to different baseline levels of fibrosis, which may affect the apparent efficacy of this compound. Ensure consistent administration of the inducing agent.
-
Genetic Drift: Even within the same strain, genetic drift can occur over time, leading to subtle physiological differences between animals. If possible, use animals from a single, reputable supplier and from a limited range of breeding cohorts.
Q2: The in vivo efficacy of this compound in our liver fibrosis model is lower than expected based on published data. What should we investigate?
Several factors could contribute to lower-than-expected efficacy:
-
Compound Stability and Formulation: this compound is orally active; however, its stability in the chosen vehicle and the formulation's ability to facilitate absorption are critical.
-
Vehicle Selection: Ensure the vehicle used for formulation is appropriate and does not degrade the compound.
-
Solubility: Confirm the solubility of this compound in your vehicle. Poor solubility can lead to incomplete absorption.
-
Formulation Preparation: Prepare the formulation fresh daily unless stability data indicates otherwise. Ensure the compound is fully dissolved or homogeneously suspended.
-
-
Pharmacokinetics: The pharmacokinetic profile of this compound can be influenced by the animal strain, age, and sex.
-
Dosing Time: Consider the timing of administration in relation to the animals' light/dark cycle, as this can affect metabolism.
-
Metabolism: Differences in metabolic enzyme activity between animal strains can alter the clearance of this compound.
-
-
Target Engagement: Ensure that the dose administered is sufficient to achieve the necessary concentration at the target tissue (the liver) to inhibit ALK5. A pilot dose-response study may be necessary to determine the optimal dose for your specific model and conditions.
Q3: We are observing unexpected toxicity or adverse effects in our animals treated with this compound. What are the potential causes?
While this compound has been reported to have no toxic side effects at a low dose of 12.5 mg/kg in mice, higher doses or different experimental conditions could lead to adverse effects.[3]
-
Off-Target Effects: At higher concentrations, the selectivity of this compound for ALK5 over other kinases may decrease, potentially leading to off-target effects. The reported IC50 for p38α MAP kinase is 8.12 µM, significantly higher than for ALK5 (0.039 µM), but this could become relevant at high doses.[3]
-
Vehicle Toxicity: The vehicle used to formulate this compound could have inherent toxicity. Conduct a vehicle-only control group to assess any effects of the vehicle itself.
-
Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity.
-
Interaction with Disease Model: The pathophysiology of your specific in vivo model could alter the drug's safety profile.
Data Presentation
Table 1: this compound In Vitro Potency
| Target | IC50 (µM) |
| ALK5 | 0.039[3][4] |
| p38α MAP kinase | 8.12[3] |
Table 2: this compound In Vivo Efficacy in TAA-Induced Liver Fibrosis Model
| Dose (mg/kg) | Administration Route | Frequency | Outcome |
| 12.5 | Oral (p.o.) | Daily for 2 weeks | Showed benefit for TAA-induced liver fibrosis in mice.[3] |
| 12.5, 25, 50 | Intragastric (i.g.) | Daily for 2 weeks | No toxic side effects observed at the low dose.[3] |
Experimental Protocols
Key Experiment: Evaluation of this compound in a Thioacetamide (TAA)-Induced Mouse Model of Liver Fibrosis
Objective: To assess the anti-fibrotic efficacy of this compound in a chemically-induced model of liver fibrosis.
Materials:
-
This compound
-
Thioacetamide (TAA)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline
-
Male C57BL/6 mice (8-10 weeks old)
Methodology:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Induction of Liver Fibrosis:
-
Administer TAA (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection three times a week for a specified duration (e.g., 8 weeks) to induce liver fibrosis.
-
A control group should receive saline injections.
-
-
This compound Treatment:
-
After the initial fibrosis induction period, randomize fibrotic mice into treatment and vehicle control groups.
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound (e.g., 12.5 mg/kg) or vehicle alone via oral gavage once daily for the treatment period (e.g., 2 consecutive weeks).[3]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Histology: Fix liver sections in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue to quantify the expression of pro-fibrotic genes (e.g., α-SMA, Collagen I).
-
Protein Analysis: Perform Western blotting to assess the phosphorylation of Smad proteins to confirm inhibition of the TGF-β signaling pathway.
-
Visualizations
Caption: this compound inhibits ALK5 and the NLRP3 inflammasome.
Caption: Workflow for in vivo testing of this compound.
Caption: Troubleshooting inconsistent in vivo results.
References
Technical Support Center: Minimizing J-1063 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize J-1063 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary mechanism of action is the inhibition of the TGF-β/Smad signaling pathway.[1][2] this compound has an IC50 of 0.039 µM for ALK5.[1][2] This inhibition of ALK5 prevents the phosphorylation of downstream SMAD proteins, thereby blocking the pro-fibrotic and other cellular responses induced by TGF-β.
Q2: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on available data, concentrations in the range of 2.5 µM to 10 µM have been used to inhibit TGF-β-induced responses in LX-2 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the common signs of this compound induced toxicity in cell culture?
Common indicators of cytotoxicity include:
-
A sudden decrease in cell proliferation or a complete halt in cell growth.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of cellular debris.
-
A decrease in metabolic activity, which can be measured by assays like MTT or MTS.
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
Q4: Is this compound known to have off-target effects?
While this compound is a selective ALK5 inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[3] Off-target kinase inhibition can lead to unexpected cellular responses and toxicity.[4][5] It is advisable to consult kinase profiling data if available, or to perform counter-screening experiments to assess the specificity of the observed effects.
Q5: How can I distinguish between on-target cytotoxicity and off-target toxicity?
Distinguishing between on-target and off-target toxicity is a critical step in troubleshooting.
-
On-target toxicity may occur in cell lines that are highly dependent on the ALK5 signaling pathway for survival.
-
Off-target toxicity will manifest as cell death that is independent of ALK5 inhibition. To investigate this, you can use a structurally different ALK5 inhibitor to see if it replicates the toxic effect. Additionally, rescuing the phenotype by overexpressing a downstream effector of the TGF-β pathway could suggest on-target effects.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot and minimize this compound toxicity in your cell culture experiments.
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Compound Concentration is too high | Perform a dose-response experiment to determine the cytotoxic IC50 of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down. Aim to use the lowest concentration that gives the desired biological effect. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally below 0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inaccurate dosing and can sometimes be mistaken for toxicity. If precipitation occurs, try preparing a fresh stock solution or using a lower concentration. |
| Contamination of Compound or Reagents | Ensure that the this compound stock solution and all cell culture reagents are sterile. Microbial contamination can cause rapid cell death. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to ALK5 inhibition or off-target effects of this compound. Consider using a different cell line if the toxicity is unmanageable. |
Issue 2: Inconsistent or non-reproducible results with this compound.
| Possible Cause | Suggested Solution |
| Compound Degradation | Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of this compound in your experiments. |
| Variability in Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. Over-confluent or stressed cells can respond differently to treatment. |
| Batch-to-Batch Variation of this compound | If you suspect a problem with a new batch of this compound, test it in parallel with a previous, validated batch to confirm its activity and toxicity profile. |
Quantitative Data on ALK5 Inhibitor Cytotoxicity
| ALK5 Inhibitor | Cell Line | Assay | Cytotoxic IC50 (µM) |
| SB431542 | IMR-90 (human lung fibroblast) | MTT | > 50 |
| Galunisertib | Various Cancer Cell Lines | CellTiter-Glo | Generally low micromolar to non-toxic |
| EW-7197 | HK-2 (human kidney) | Not specified | Not cytotoxic at 10 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for this compound-induced cytotoxicity in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2][6][7][8]
Visualizations
This compound Mechanism of Action and Potential for Off-Target Effects
Caption: Signaling pathway of this compound and potential routes to cytotoxicity.
Troubleshooting Workflow for this compound Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. MTT assay protocol | Abcam [abcam.com]
J-1063 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of J-1063 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3][4] For in vivo studies, a stock solution in DMSO can be further diluted in sterile phosphate-buffered saline (PBS) or other appropriate vehicles.[5] It is crucial to ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[1]
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Many small molecules, particularly those containing functional groups like amides or esters, are susceptible to hydrolysis under acidic or basic conditions.[6][8] It is recommended to perform a stability study at the specific pH of your experimental buffer system to determine the compound's stability over the duration of your assay.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from a new powder vial. Compare the activity of the fresh stock with the old one. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 2: Degradation of this compound in the assay medium.
-
Troubleshooting Step: Assess the stability of this compound in your specific assay buffer over the time course of the experiment. This can be done by incubating this compound in the buffer, taking samples at different time points, and analyzing the remaining concentration of the parent compound by HPLC-MS.[9][10]
-
-
Possible Cause 3: Precipitation of this compound in the aqueous assay medium.
-
Troubleshooting Step: Visually inspect for any precipitate after adding this compound to the assay medium. Determine the solubility of this compound in your specific buffer. If solubility is an issue, consider adjusting the final concentration or using a different formulation approach, though this may impact the experimental design.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The new peaks may correspond to degradation products. To investigate this, perform forced degradation studies by exposing this compound solutions to stress conditions such as heat, light, acid, base, and oxidation.[7][8] Analysis of these stressed samples by LC-MS/MS can help in the identification of potential degradation products.[11]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure the purity of the solvent and the cleanliness of all vials and equipment used for sample preparation and analysis. Run a blank sample (solvent only) to check for any background contamination.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for summarizing such data.
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| pH 4.0 | Acetate Buffer | 37 | Data not available | Data not available |
| pH 7.4 | PBS | 37 | Data not available | Data not available |
| pH 9.0 | Tris Buffer | 37 | Data not available | Data not available |
| DMSO Stock | DMSO | -20 | Data not available | Data not available |
| Light Exposure | PBS, pH 7.4 | 25 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Method for Assessing this compound Stability in Solution
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
-
Procedure:
-
Dilute the this compound stock solution to the final working concentration in the experimental buffer.
-
Immediately take a sample at time zero (t=0) and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature, protected from light.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Signaling Pathway
This compound is an inhibitor of ALK5, also known as TGF-β type I receptor (TGFβRI). By inhibiting ALK5, this compound blocks the downstream signaling of the TGF-β pathway, which plays a critical role in fibrosis.[12][13][14][15][16]
References
- 1. ALK5-IN-83 | TGF-beta(Smad) | | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. uspnf.com [uspnf.com]
- 5. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of J-1063
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of J-1063, a potent and selective ALK5 inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a pyrazole derivative that acts as a potent, selective, and orally active inhibitor of activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI).[1][2] Its therapeutic potential, particularly in anti-fibrotic applications, stems from its ability to inhibit the TGF-β/Smad signaling pathway and the activation of the NLRP3 inflammasome.[1]
Q2: this compound is described as "orally active." Why might I still need to improve its bioavailability?
A2: "Orally active" indicates that the compound exerts a pharmacological effect when administered orally. However, it does not specify the extent of absorption. The bioavailability could be low but still sufficient to show some activity in initial studies. For robust and reproducible in vivo results, and for potential clinical translation, optimizing bioavailability to ensure consistent and adequate systemic exposure is crucial. Low bioavailability can lead to high inter-individual variability and may require higher doses, which can increase the risk of off-target effects.
Q3: What are the common reasons for poor oral bioavailability of small molecules like this compound?
A3: Poor oral bioavailability is typically a result of one or more of the following factors:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many small molecules, including some pyrazole derivatives, are poorly soluble in water.[3]
-
Low intestinal permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
Rapid first-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Troubleshooting Guide: Improving this compound Bioavailability
This guide will help you identify the potential cause of suboptimal bioavailability for this compound and suggest experimental strategies to overcome these challenges.
Step 1: Characterize the Physicochemical Properties of this compound
Before attempting to improve the bioavailability of this compound, it is essential to understand its fundamental physicochemical properties.
Q4: How do I determine the solubility of this compound?
A4: You can determine the aqueous solubility of this compound through equilibrium solubility studies in various aqueous media.
Experimental Protocol: Equilibrium Solubility Assay
-
Prepare Buffers: Prepare a series of buffers representing different pH values of the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine).
-
Drug Addition: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Data Presentation:
| Parameter | Condition | Result |
| Aqueous Solubility | pH 1.2 Buffer | (Enter your data here) µg/mL |
| pH 4.5 Buffer | (Enter your data here) µg/mL | |
| pH 6.8 Buffer | (Enter your data here) µg/mL | |
| Water | (Enter your data here) µg/mL |
Q5: How can I assess the permeability of this compound?
A5: The permeability of this compound can be evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add this compound (at a known concentration) to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber to determine the amount of drug that has crossed the monolayer.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Data Presentation:
| Parameter | Direction | Papp (cm/s) | Efflux Ratio (B-A/A-B) |
| Caco-2 Permeability | Apical to Basolateral | (Enter your data here) | (Enter your data here) |
| Basolateral to Apical | (Enter your data here) |
An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
Step 2: Select a Formulation Strategy Based on Physicochemical Properties
Based on the results from Step 1, you can now select an appropriate formulation strategy.
Scenario 1: Poor Solubility is the Main Issue
If this compound exhibits low aqueous solubility, the following strategies can be employed to enhance its dissolution rate and extent.
Q6: What formulation approaches can I use if this compound has poor solubility?
A6: Several formulation strategies can improve the bioavailability of poorly soluble drugs.[4][5][6][7][8] These include:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[9]
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization (Nanosuspensions): Wet media milling or high-pressure homogenization can create drug nanoparticles, which can be stabilized with surfactants and polymers.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Methods: Spray drying and hot-melt extrusion are common methods for preparing ASDs.
-
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8]
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[5][10]
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Key Parameters to Measure | Expected Outcome |
| Micronization | Particle Size Distribution, Dissolution Rate | Increased dissolution rate |
| Nanosuspension | Particle Size, Zeta Potential, Dissolution Rate | Significant increase in dissolution rate and saturation solubility |
| Amorphous Solid Dispersion | Drug loading, Physical stability, Dissolution Profile | Supersaturation and enhanced dissolution |
| SEDDS | Emulsion droplet size, Drug solubility in formulation | Improved solubility and potential for lymphatic uptake |
| Cyclodextrin Complex | Complexation efficiency, Dissolution Profile | Enhanced aqueous solubility |
Scenario 2: Poor Permeability is the Main Issue
Q7: What can I do if this compound has low intestinal permeability?
A7: If this compound demonstrates low permeability, the following approaches can be considered:
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use requires careful safety evaluation.
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved permeability.[4] Once absorbed, the prodrug is converted to the active this compound in the body.
-
Lipid-Based Formulations: As mentioned earlier, lipid-based formulations like SEDDS can also facilitate drug transport across the intestinal membrane.
Scenario 3: Rapid Metabolism is Suspected
Q8: How can I investigate if this compound is rapidly metabolized?
A8: In vitro and in vivo studies can help determine the metabolic stability of this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate this compound with liver microsomes or hepatocytes (from relevant species, e.g., mouse, rat, human) in the presence of NADPH (for Phase I metabolism) and UDPGA (for Phase II metabolism).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of this compound using LC-MS/MS.
-
Calculate Half-life and Intrinsic Clearance: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Q9: What strategies can mitigate rapid first-pass metabolism?
A9: If this compound is subject to extensive first-pass metabolism, consider the following:
-
Prodrug Design: Modify the part of the molecule that is susceptible to metabolic attack.
-
Co-administration with Metabolic Inhibitors: While useful in preclinical studies to prove the concept, this is generally not a viable long-term strategy for drug development due to the risk of drug-drug interactions.
-
Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous or intraperitoneal injection, can be used to study the drug's efficacy without the confounding factor of first-pass metabolism.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of TGF-β/Smad Signaling
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
This compound Mechanism of Action: Inhibition of NLRP3 Inflammasome Activation
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for diagnosing and improving this compound's bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2374772-46-8|DC Chemicals [dcchemicals.com]
- 3. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: J-1063 and TGF-beta Signaling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using J-1063, a potent and selective inhibitor of the TGF-beta receptor I (ALK5). If you are observing a lack of TGF-beta signaling inhibition in your experiments, please consult the information below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor.[1][2] It functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.039 µM for ALK5.[1][2]
Q3: In which experimental systems has this compound been shown to be effective?
This compound has been demonstrated to inhibit the inflammatory response induced by TGF-β and regulate TGF-β/Smad signaling.[1] It has shown anti-fibrotic effects in models of liver fibrosis by reducing inflammatory infiltration, collagen deposition, and hepatocyte necrosis.[1][2]
Q4: Are there general challenges associated with TGF-beta inhibitors?
Yes, the development of effective TGF-beta inhibitors for clinical use has faced challenges.[3][4][5] The TGF-beta signaling pathway is complex and can have dual roles, acting as a tumor suppressor in the early stages of cancer and a tumor promoter in later stages.[5][6][7] This context-dependent function can complicate the interpretation of experimental results.
Troubleshooting Guide: Why is this compound Not Inhibiting TGF-beta Signaling?
If you are not observing the expected inhibition of TGF-beta signaling with this compound, consider the following potential experimental and biological factors.
Compound Integrity and Handling
-
Issue: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Ensure this compound has been stored according to the manufacturer's instructions (typically at -20°C or -80°C).
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
Prepare fresh working dilutions from a stock solution for each experiment.
-
To confirm the compound's integrity, consider using a new, unopened vial of this compound.
-
Experimental Conditions
-
Issue: Suboptimal experimental parameters can lead to a lack of observable inhibition.
-
Troubleshooting Steps:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. While the reported IC50 is 0.039 µM, higher concentrations (e.g., 2.5, 5, 10 µM) have been used in cell-based assays.[1]
-
Incubation Time: The timing of this compound treatment relative to TGF-beta stimulation is critical. Pre-incubating cells with this compound (e.g., 1 hour) before adding the TGF-beta ligand is a common practice to ensure the inhibitor has engaged its target.[1] Optimize the pre-incubation and co-incubation times for your system.
-
Serum Presence: Serum contains various growth factors, including TGF-beta, which can interfere with the experiment. Consider reducing the serum concentration or using serum-free media during the TGF-beta stimulation and this compound treatment period.
-
Cell System-Specific Factors
-
Issue: The cellular context can significantly influence the activity of a small molecule inhibitor.
-
Troubleshooting Steps:
-
Cellular Uptake and Efflux: Cells may have low permeability to the compound or may actively pump it out through efflux pumps (e.g., P-glycoprotein). While this compound is orally active, suggesting good bioavailability, specific cell lines might exhibit resistance.[1][2]
-
Target Expression: Confirm that your cells express ALK5 at sufficient levels. Low target expression will result in a diminished signaling window.
-
Pathway Activation Status: Ensure that the TGF-beta pathway is robustly activated by the exogenous ligand in your positive controls. A weak induction of the pathway will make it difficult to observe inhibition.
-
Alternative Signaling Pathways: TGF-beta can signal through non-canonical pathways that may not be as sensitive to ALK5 inhibition.[8] Additionally, other signaling pathways might be constitutively active in your cells, masking the effect of TGF-beta inhibition.
-
Readout and Assay Sensitivity
-
Issue: The chosen method for measuring TGF-beta signaling may not be sensitive enough or may be assessing the wrong endpoint.
-
Troubleshooting Steps:
-
Phospho-SMAD2/3 Levels: This is the most direct and rapid readout of ALK5 activity. Use Western blotting or immunofluorescence to assess the levels of phosphorylated SMAD2 and/or SMAD3. A lack of change in this readout is a strong indicator of an issue with the inhibitor or the experimental setup.
-
Reporter Assays: Luciferase reporter assays using a SMAD-responsive element (e.g., SBE4-luc) can be a sensitive method. Ensure the reporter construct is working correctly in your positive controls.
-
Quantitative Data for this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.039 µM | ALK5 (TGF-β RI) | [1][2] |
| IC50 | 8.12 µM | p38α MAP kinase | [1] |
| Effective Concentration in Cells | 2.5 - 10 µM | LX-2 cells | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): If necessary, starve cells in low-serum (e.g., 0.5% FBS) or serum-free media for 4-24 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
TGF-beta Stimulation: Add recombinant human TGF-beta1 (typically 2-10 ng/mL) to the media and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against phospho-SMAD2 (Ser465/467). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: qPCR for TGF-beta Target Gene Expression
-
Cell Seeding and Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the TGF-beta stimulation time to 6-24 hours, depending on the target gene.
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for your target gene(s) (e.g., SERPINE1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Canonical TGF-beta signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2374772-46-8|DC Chemicals [dcchemicals.com]
- 3. New Potent Inhibitor of Transforming Growth Factor-Beta (TGFβ) Signaling that is Efficacious against Microsatellite Stable Colorectal Cancer Metastasis in Combination with Immune Checkpoint Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assay issues with J-1063 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays during treatment with the novel kinase inhibitor, J-1063.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. By targeting this pathway, this compound is expected to induce cell cycle arrest and/or apoptosis, leading to a decrease in viable cell number. However, the physicochemical properties of this compound can present challenges in common cell viability assays. This guide is designed to help you identify and resolve these issues to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Question 1: My MTT/XTT assay shows an unexpected increase in "viability" at high concentrations of this compound, creating a U-shaped dose-response curve. What is happening?
Answer: This is a common artifact observed with certain compounds and is likely not a true biological effect.[1] There are two primary causes:
-
Compound Interference: this compound has inherent reducing properties and can chemically reduce the tetrazolium salts (MTT, XTT) to a colored formazan product, independent of cellular metabolic activity.[1][2][3] This leads to a false positive signal, making it appear as though there are more viable cells. This effect is more pronounced at higher compound concentrations.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium.[1] These precipitates can scatter light, leading to artificially high absorbance readings.[1] It is crucial to visually inspect the wells under a microscope for any signs of precipitation.
Solution:
-
Run a Cell-Free Control: To confirm interference, perform the assay in wells containing only culture medium and this compound (no cells).[4][5] A color change in these wells is a clear indicator of direct chemical reduction of the assay reagent.[4]
-
Background Subtraction: Set up a parallel plate without cells and add the same concentrations of this compound.[4] Subtract the absorbance from the cell-free wells from the corresponding wells with cells.[4]
-
Switch to an Orthogonal Assay: The most robust solution is to use an assay with a different detection mechanism that is not based on metabolic reduction. Recommended alternatives include:
Question 2: My results show high variability between replicate wells, especially after adding the solubilization buffer in the MTT assay. How can I improve consistency?
Answer: High replicate variability can stem from several factors:
-
Incomplete Solubilization of Formazan Crystals: The formazan crystals produced in the MTT assay are water-insoluble and must be fully dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to incomplete solubilization.
-
Edge Effects: Cells in the outer wells of a 96-well plate can be subject to different temperature and humidity conditions, leading to uneven growth and evaporation.
-
Pipetting Errors: Inconsistent pipetting of cells, this compound, or assay reagents will lead to variability.
Solution:
-
Ensure Complete Solubilization: After adding the DMSO or other solubilization agent, mix thoroughly by pipetting up and down or by using an orbital shaker for at least 2 minutes.[6] Visually confirm that all purple crystals have dissolved.
-
Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent technique. When seeding cells, gently swirl the cell suspension frequently to prevent settling, which can cause density variation across the plate.[7]
Question 3: Microscopic examination of my cells treated with this compound shows clear signs of cytotoxicity (rounding, detachment), but my MTT/XTT results suggest minimal effect. Why is there a discrepancy?
Answer: This discrepancy arises because tetrazolium-based assays (MTT, XTT) measure metabolic activity, not necessarily cell viability.[8] A cell can be metabolically active for some time even after it is committed to apoptosis or has lost its proliferative capacity. Furthermore, some compounds can paradoxically increase metabolic activity in stressed cells, masking the true cytotoxic effect.
Solution:
-
Use a Multi-Parametric Approach: Combine your metabolic assay with a method that directly measures cell death or membrane integrity.
-
Cytotoxicity Assays: Measure the release of lactate dehydrogenase (LDH) from cells with compromised membranes.
-
Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[1]
-
-
Choose an Endpoint Assay: ATP-based assays like CellTiter-Glo® often show a more rapid decline in signal that corresponds better with the onset of cytotoxicity.[6]
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is recommended for use with this compound?
Given that this compound is a colored compound with reducing properties, it is highly likely to interfere with tetrazolium-based colorimetric assays (MTT, XTT, MTS, WST-1).[2][3] Therefore, the recommended method is an ATP-based luminescent assay, such as CellTiter-Glo® , which is less susceptible to this type of interference.[5]
Q2: What are the critical experimental controls to include when testing this compound?
To ensure the validity of your results, you must include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should typically be below 0.1% to avoid toxicity.[9]
-
Untreated Control: Cells in culture medium alone, representing 100% viability.
-
Medium-Only Blank: Wells containing only culture medium and the assay reagent to determine the background signal.
-
Cell-Free Compound Control: Wells with medium, this compound at all tested concentrations, and the assay reagent (without cells). This is essential to detect any direct compound interference with the assay.[4]
Q3: My CellTiter-Glo® luminescent signal is unstable. What should I check?
Signal instability in luminescent assays can be caused by several factors:[6][10]
-
Temperature Gradients: Ensure the plate and reagents have equilibrated to room temperature for at least 30 minutes before adding the reagent and reading the plate.[6][11]
-
Incomplete Cell Lysis: Mix the plate on an orbital shaker for at least 2 minutes after adding the CellTiter-Glo® reagent to ensure all cells are lysed and ATP is released.[6]
-
Incubation Time: Allow the plate to incubate at room temperature for 10 minutes after mixing to stabilize the luminescent signal before reading.[5][6]
-
Reagent Stability: Avoid multiple freeze-thaw cycles of the reagent, as this can lead to a loss of activity.[6]
Data Summary
The following tables present hypothetical data to illustrate common issues and outcomes when using this compound.
Table 1: Comparison of this compound IC50 Values Across Different Assay Types
| Cell Line | MTT Assay IC50 (µM) | CellTiter-Glo® IC50 (µM) | Notes |
| MCF-7 | 15.2 | 1.8 | The MTT assay shows a significantly higher IC50 value, likely due to direct reduction of MTT by this compound, which masks the compound's true potency. |
| A549 | 21.5 | 3.5 | Similar to MCF-7, the colorimetric assay overestimates cell viability, highlighting the importance of choosing a non-interfering assay method. |
| HCT116 | 12.8 | 1.5 | The nearly 10-fold difference underscores the artifactual results from the MTT assay. |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High background in colorimetric assays | This compound is colored and/or directly reduces the assay reagent.[4] | Run cell-free controls and subtract background absorbance.[4] Switch to a non-colorimetric assay (e.g., CellTiter-Glo®).[5] |
| U-shaped dose-response curve | Compound interference at high concentrations; compound precipitation.[1] | Confirm with a cell-free control. Use an alternative assay like CellTiter-Glo® or SRB. Check for precipitates via microscopy. |
| High variability between replicates | Incomplete formazan solubilization (MTT); inconsistent pipetting; edge effects. | Ensure thorough mixing after adding solubilization buffer. Use a multichannel pipette and avoid using outer wells. |
| Microscopy shows cell death but assay does not | Assay measures metabolic activity, which may not correlate directly with cell viability.[8][12] | Use a multi-parametric approach, combining a metabolic assay with an apoptosis (Annexin V/PI) or cytotoxicity (LDH) assay. |
| Low or unstable luminescent signal | Temperature gradients; incomplete cell lysis; reagent degradation.[6][10] | Equilibrate plate/reagents to room temperature. Ensure proper mixing and incubation times. Aliquot reagent to avoid freeze-thaw cycles.[6][9] |
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting PI3K.
Caption: A general workflow for assessing compound-induced cytotoxicity.[1]
Caption: Troubleshooting workflow for a U-shaped dose-response curve.[1]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay [1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm.[1]
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[13]
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 450-500 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay [6]
-
Cell Seeding & Treatment: Prepare a 96-well opaque-walled plate with cells and treat with this compound as described in the MTT protocol.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
Protocol 4: Control for Compound Interference (Cell-Free Assay) [4]
-
Plate Setup: In a 96-well plate, add culture medium to a set of wells without cells.
-
Compound Addition: Add the same serial dilutions of this compound to these wells as used in your main experiment.
-
Assay Protocol: Follow the standard protocol for your chosen assay (e.g., add MTT/XTT/CellTiter-Glo® reagent).
-
Measurement: Measure the signal (absorbance or luminescence). A significant signal that correlates with the this compound concentration indicates direct interference.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Is Your MTT Assay the Right Choice? [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. insights.opentrons.com [insights.opentrons.com]
- 12. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Pipetting and handling recommendations for J-1063
Disclaimer: Publicly available information regarding a specific laboratory substance designated "J-1063" is not available at this time. The following pipetting and handling recommendations are based on general best laboratory practices and are intended to serve as a guide. Researchers should always refer to the specific product information and safety data sheets (SDS) provided by the manufacturer for any chemical or biological substance.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for handling and storing this compound?
As specific storage and handling instructions for this compound are unavailable, it is crucial to adhere to standard laboratory safety protocols. Assume the substance is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemical substance.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile compounds.
-
Storage: Store the substance according to the manufacturer's instructions, if available. In the absence of specific guidelines, store in a cool, dry, and dark place away from incompatible materials.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Q2: How can I ensure accurate and precise pipetting of this compound?
Accurate and precise pipetting is fundamental to experimental reproducibility. Several factors can influence the accuracy of your pipetting.
-
Pipette Selection: Choose a pipette with a nominal volume that is slightly larger than the volume you intend to dispense.[1][2] The best performance for air displacement pipettes is typically between 35% and 100% of their nominal volume.[3]
-
Temperature Equilibrium: Before starting your experiment, ensure that the pipette, pipette tips, and the this compound solution are all at room temperature, provided the experimental conditions allow for it.[3][4] Temperature differences can lead to the expansion or contraction of the air cushion within the pipette, affecting accuracy.[3]
-
Consistent Technique: Maintain a consistent pipetting angle, not exceeding 20 degrees, and immerse the tip just below the liquid's surface (2-3 mm) during aspiration.[3]
Pipetting Recommendations
The optimal pipetting technique can vary depending on the properties of the liquid being handled.
| Liquid Type | Recommended Pipetting Technique | Key Considerations |
| Aqueous Solutions | Forward Pipetting | This is the standard technique for most aqueous solutions and yields high accuracy and precision.[4][5] |
| Viscous Liquids | Reverse Pipetting, Slow Speed | Pipette at a slower speed to avoid air bubble formation.[3] Reverse pipetting can provide better accuracy for viscous samples.[5] |
| Volatile Liquids | Reverse Pipetting, Fast Speed | Pipette quickly to minimize evaporation.[3] Reverse pipetting is recommended for volatile liquids to improve accuracy.[5] |
Troubleshooting Guide
Q3: I am experiencing inconsistent results. What could be the cause?
Inconsistent results are often traced back to pipetting technique. Here are some common issues and solutions:
-
Issue: Inaccurate dispensing volumes.
-
Solution: Ensure you are pre-wetting the pipette tip.[1] Aspirate and dispense the liquid back into the source container at least three times before taking the volume for your experiment.[1] This increases the humidity within the tip and reduces evaporation.[4] Also, check that you are pressing the plunger to the first stop for aspiration and the second stop for dispensing.[1]
-
-
Issue: Air bubbles in the pipette tip.
-
Issue: Liquid clinging to the outside of the tip.
Q4: Can I lay the pipette down with liquid in the tip?
No, never place a pipette on its side when there is liquid in the tip.[1] The liquid can run into the barrel of the pipette, causing contamination and potential damage to the piston.[1]
Experimental Protocols
General Pipetting Protocol (Forward Technique)
This protocol is suitable for most aqueous solutions.
-
Set the Volume: Adjust the pipette to the desired volume.
-
Attach a Tip: Firmly place a sterile pipette tip on the end of the pipette.
-
Pre-wet the Tip: Aspirate and dispense the this compound solution three times to equilibrate the air inside the tip.[1]
-
Aspirate:
-
Press the plunger down to the first stop.
-
Holding the pipette vertically, immerse the tip 2-3 mm below the surface of the this compound solution.[3]
-
Slowly and smoothly release the plunger to draw the liquid into the tip.
-
Wait a second to ensure the full volume has been aspirated.
-
Withdraw the tip from the solution, touching it against the side of the container to remove excess liquid.
-
-
Dispense:
-
Place the pipette tip against the inner wall of the receiving vessel at a 30-45 degree angle.[2]
-
Smoothly press the plunger down to the first stop.
-
Pause for a moment, then press the plunger to the second stop to expel any remaining liquid (the "blow-out" step).[2]
-
While keeping the plunger depressed, slide the tip up the wall of the vessel to remove it.
-
Release the plunger.
-
-
Eject the Tip: Discard the used tip into an appropriate waste container.
Diagrams
Caption: A general experimental workflow involving the pipetting of a substance like this compound.
References
Validation & Comparative
J-1063: A Comparative Analysis of Efficacy Against Other ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ALK5 inhibitor J-1063 with other prominent inhibitors of the same target: SB-431542, Galunisertib, and TGF-βRI Kinase Inhibitor IV. The data presented is compiled from various independent studies to offer an objective overview of their relative potencies and selectivities.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other ALK5 inhibitors. It is important to note that these values were obtained from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of ALK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | ALK5 | 39 | [1] |
| SB-431542 | ALK5 | 94 | [2][3][4][5] |
| Galunisertib (LY2157299) | ALK5 | 56 | [6] |
| TGF-βRI Kinase Inhibitor IV | ALK5 | 12 | [7] |
| Vactosertib (TEW-7197) | ALK5 | 11-12.9 | [8][9][10][11] |
Table 2: Kinase Selectivity Profile of this compound and Other ALK5 Inhibitors
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity (Off-Target/ALK5) | Source |
| This compound | p38α MAP kinase | 8120 | ~208-fold | [1] |
| SB-431542 | ALK4 | 1000 | ~10.6-fold | [2] |
| ALK7 | 2000 | ~21.3-fold | [2] | |
| Galunisertib (LY2157299) | ALK4 | 77.7 | ~1.4-fold | |
| TGFβRII | 172 | ~3.1-fold | ||
| TGF-βRI Kinase Inhibitor IV | ALK4 | 45 | ~3.8-fold | [7] |
| ALK7 | 7.5 | ~0.6-fold (more potent) | [7] | |
| Vactosertib (TEW-7197) | ALK2 | 17.3 | ~1.3-1.5-fold | [8][9] |
| ALK4 | 17.3 | ~1.3-1.5-fold | [8][9] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of ALK5 inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
-
Reagents and Materials : Recombinant human ALK5 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), substrate (e.g., casein or a specific peptide), test compounds (dissolved in DMSO), and a detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection).
-
Procedure :
-
The ALK5 enzyme is incubated with varying concentrations of the test compound in the kinase buffer for a predetermined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) within the linear range of the assay.
-
The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Cell-Based Assay)
This assay measures the ability of an inhibitor to block the TGF-β-induced phosphorylation of downstream signaling molecules, such as Smad2, within a cellular context.
-
Reagents and Materials : A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells), cell culture medium, fetal bovine serum (FBS), TGF-β1 ligand, test compounds, lysis buffer, primary antibodies (against phospho-Smad2 and total Smad2), and a secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for immunofluorescence).
-
Procedure :
-
Cells are seeded in multi-well plates and cultured until they reach a desired confluency.
-
Cells are typically serum-starved for a period to reduce basal signaling.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
TGF-β1 is then added to the culture medium to stimulate the ALK5 signaling pathway, and the cells are incubated for an additional period (e.g., 30-60 minutes).
-
The cells are washed and then lysed to extract cellular proteins.
-
The protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Protein lysates are analyzed by Western blotting. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-Smad2 and total Smad2. A secondary antibody is then used for detection.
-
-
Data Analysis : The band intensities for phospho-Smad2 and total Smad2 are quantified. The ratio of phosphorylated Smad2 to total Smad2 is calculated for each treatment condition and normalized to the TGF-β1-stimulated control. The IC50 value is determined by plotting the normalized phosphorylation against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an ALK5 inhibitor in a living organism.
-
Materials : Immunocompromised mice (e.g., nude or SCID mice), a human cancer cell line known to be responsive to TGF-β signaling, cell culture reagents, the ALK5 inhibitor formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure :
-
Human tumor cells are injected subcutaneously into the flank of the immunocompromised mice.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control (vehicle) groups.
-
The ALK5 inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle on the same schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).
-
-
Data Analysis : The tumor growth curves for the treatment and control groups are plotted. The efficacy of the inhibitor is determined by comparing the tumor growth inhibition in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 4. SB431542 | Cell Signaling Technology [cellsignal.com]
- 5. TGF-β RI激酶抑制剂VI,SB431542 TGF-β RI Kinase Inhibitor VI, SB431542, CAS 301836-41-9, is a cell-permeable inhibitor of SMAD2 phosphorylation. Inhibits the activity of ALK4 and ALK5 (IC50 = 140 nM and 94 nM, respectively). | Sigma-Aldrich [sigmaaldrich.com]
- 6. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
J-1063: A Guide to Assessing Cross-Reactivity with TGF-beta Superfamily Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of J-1063's interaction with Transforming Growth Factor-beta (TGF-β) receptors and a framework for assessing its cross-reactivity with other members of the TGF-β superfamily. While this compound is a known potent and selective inhibitor of the TGF-β type I receptor ALK5, publicly available data on its specific activity against a broad panel of related receptors is limited. This guide offers detailed experimental protocols to enable researchers to perform such selectivity profiling.
Introduction to this compound and the TGF-β Superfamily
This compound is a small molecule inhibitor that has demonstrated significant potential in pre-clinical studies for its anti-fibrotic effects. Its primary mechanism of action is the inhibition of the serine/threonine kinase activity of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β Receptor I (TGFβRI). ALK5 is a critical component of the TGF-β signaling pathway, which is involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various diseases, notably fibrosis and cancer.
The TGF-β superfamily is a large group of structurally related signaling proteins that includes TGF-βs, Bone Morphogenetic Proteins (BMPs), Activins, and Growth and Differentiation Factors (GDFs). These ligands signal through a combination of type I and type II serine/threonine kinase receptors. The human genome encodes seven type I receptors (ALK1-7) and five type II receptors (TGFβRII, BMPRII, ACVR2A, ACVR2B, AMHRII). Given the high degree of homology within the kinase domains of these receptors, assessing the selectivity of a targeted inhibitor like this compound is paramount to understanding its biological effects and potential off-target activities.
Assessing the Cross-Reactivity of this compound: A Methodological Approach
To comprehensively evaluate the selectivity of this compound, a combination of biochemical and cell-based assays is recommended.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common and robust method is the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and can be used to determine the IC50 values of this compound against a panel of TGF-β superfamily receptors.
Materials:
-
Purified recombinant kinase domains of: ALK1, ALK2, ALK3, ALK4, ALK5 (as a positive control), ALK6, TGFβRII, BMPRII, ACVR2A, and ACVR2B.
-
Appropriate kinase-specific peptide substrates.
-
This compound (and other control inhibitors).
-
ATP.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the respective purified kinase diluted in Kinase Buffer. The optimal concentration of each kinase should be determined empirically beforehand.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (the concentration of each should be at or near the Km for the respective enzyme).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. A common approach is to measure the phosphorylation of downstream signaling molecules, such as Smad proteins.
Experimental Protocol: Smad Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibition of ligand-induced Smad phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target receptors (e.g., HaCaT keratinocytes, HEK293T cells).
-
This compound.
-
Appropriate ligands (e.g., TGF-β1 for ALK5, BMP2 for ALK2/3/6, Activin A for ALK4).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-Smad proteins (e.g., pSmad2 for ALK4/5/7, pSmad1/5/8 for ALK1/2/3/6) and total Smad proteins.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a specific time (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated Smad protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for the phosphorylated Smad, total Smad, and the loading control. Normalize the phospho-Smad signal to the total Smad and/or loading control. Calculate the percentage of inhibition of ligand-induced Smad phosphorylation for each concentration of this compound.
Data Presentation
While specific cross-reactivity data for this compound is not publicly available, the following table provides a template for how such data should be presented. For comparative purposes, this table includes examples of other known inhibitors and their reported activities against various TGF-β superfamily receptors. This can serve as a valuable reference for researchers designing their own selectivity profiling experiments.
Table 1: Example Selectivity Profile of TGF-β Superfamily Receptor Inhibitors (IC50 in nM)
| Compound | ALK1 | ALK2 | ALK3 | ALK4 | ALK5 | ALK6 | TGFβRII | BMPRII | ACVR2A | ACVR2B |
| This compound | Data not available | Data not available | Data not available | Data not available | 39 | Data not available | Data not available | Data not available | Data not available | Data not available |
| LDN-193189 | 25 | 5 | 30 | >10,000 | >10,000 | 100 | >10,000 | >10,000 | >10,000 | >10,000 |
| SB-431542 | >10,000 | >10,000 | >10,000 | 129 | 94 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dorsomorphin | 1,100 | 200 | 180 | >10,000 | >10,000 | 230 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The IC50 values presented for compounds other than this compound are approximate and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental design and the underlying biological pathways, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Independent Validation of Anti-Fibrotic Agents
Introduction
Independent validation is a cornerstone of drug development, providing the objective evidence necessary to advance novel therapeutic candidates. This guide offers a framework for the evaluation of anti-fibrotic compounds, using both established and clinical-stage agents as illustrative examples. While specific data for a compound designated "J-1063" is not available in the public domain, the principles, protocols, and comparative data herein can serve as a comprehensive template for the assessment of any novel anti-fibrotic therapy. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, comparative data from clinical trials, and visualizations of key biological pathways.
Quantitative Data Comparison of Anti-Fibrotic Agents
The following tables summarize the mechanisms of action and key clinical efficacy data for U.S. FDA-approved and late-stage investigational anti-fibrotic drugs for Idiopathic Pulmonary Fibrosis (IPF).
Table 1: Mechanism of Action and Therapeutic Targets
| Compound Name | Drug Class | Primary Mechanism of Action | Key Signaling Pathways Targeted |
| Pirfenidone | Pyridone | Pleiotropic anti-inflammatory and anti-fibrotic effects. | Downregulates TGF-β and TNF-α production; inhibits fibroblast proliferation. |
| Nintedanib | Tyrosine Kinase Inhibitor | Inhibits multiple tyrosine kinases. | Blocks signaling from Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). |
| Nerandomilast | PDE4B Inhibitor | Preferential inhibitor of phosphodiesterase 4B (PDE4B). | Increases intracellular cyclic AMP (cAMP), leading to anti-inflammatory and anti-fibrotic effects.[1] |
| TTI-101 | STAT3 Inhibitor | Oral, small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). | Binds to the SH2 domain of STAT3, preventing its phosphorylation and activation, a key step in fibrotic processes.[2][3] |
| BBT-877 | Autotaxin (ATX) Inhibitor | Oral inhibitor of the enzyme autotaxin. | Blocks the production of lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[4][5] |
Table 2: Comparative Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Compound Name | Phase of Development | Primary Endpoint Measured | Key Efficacy Results (Change in FVC from Baseline) |
| Pirfenidone | Approved | Change in Forced Vital Capacity (FVC) | Reduced the rate of FVC decline by approximately 193 mL over 52 weeks vs. placebo in the ASCEND trial. |
| Nintedanib | Approved | Annual rate of FVC decline | Slowed the annual rate of FVC decline by approximately 107-128 mL vs. placebo across the INPULSIS trials.[6][7] |
| Nerandomilast | Phase 3 | Absolute change in FVC at 52 weeks | Reduced FVC decline by 68.8 mL vs. placebo in the FIBRONEER-IPF trial.[8] |
| TTI-101 | Phase 2 | Change in FVC at 24 weeks | Preliminary data showed stabilization of FVC and significant reductions in fibrosis biomarkers KL-6 and CCL18 compared to placebo.[2] However, a later update indicated the study did not meet its goals, with high discontinuation rates.[9] |
| BBT-877 | Phase 2 | Change in FVC at 24 weeks | The trial did not meet its primary endpoint, showing an average FVC decline of –75.7 mL compared to –50.2 mL in the placebo group.[10] |
FVC (Forced Vital Capacity) is a key measure of lung function, and slowing its decline is a primary goal in IPF treatment.
Key Experimental Protocols for Anti-Fibrotic Validation
The following are standardized, widely accepted protocols for the preclinical validation of anti-fibrotic drug candidates.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common in vivo model for mimicking the pathology of IPF.[11][12][13]
-
Objective: To induce lung fibrosis in rodents to test the efficacy of a therapeutic agent.
-
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response.[11]
-
Induction: A single dose of bleomycin is administered directly to the lungs, typically via oropharyngeal or intratracheal instillation.[11][13]
-
Treatment Regimen: The test compound (e.g., "this compound") is administered at various doses. A "prophylactic" regimen starts at the same time as bleomycin, while a more clinically relevant "therapeutic" regimen begins 7-10 days after bleomycin, once fibrosis is established.[14]
-
Duration: The study typically runs for 14 to 28 days post-bleomycin administration.[15]
-
Histological Assessment of Fibrosis (Ashcroft Score)
This is a semi-quantitative method used to grade the extent of fibrosis in lung tissue sections.[16]
-
Objective: To visually quantify the degree of fibrotic change in lung parenchyma.
-
Methodology:
-
Tissue Preparation: Harvested lungs are fixed, embedded in paraffin, sectioned, and stained, most commonly with Masson's trichrome, which stains collagen blue.[17]
-
Scoring: A pathologist, blinded to the treatment groups, examines multiple fields of view from each lung section under a microscope.
-
Grading: Each field is assigned a score from 0 (normal lung) to 8 (total fibrous obliteration of the field).[18]
-
Quantification of Lung Collagen (Hydroxyproline Assay)
This biochemical assay provides a quantitative measure of total collagen content in lung tissue.[19]
-
Objective: To determine the total amount of collagen, the primary component of fibrotic scar tissue.
-
Methodology:
-
Sample Preparation: A portion of the harvested lung tissue is weighed and then hydrolyzed (typically using strong acid like HCl at high temperature) to break down proteins into their constituent amino acids.[20]
-
Assay Principle: The assay measures the concentration of hydroxyproline, an amino acid that is almost exclusively found in collagen.[21]
-
Colorimetric Reaction: The hydrolyzed sample is reacted with specific reagents (chloramine-T and Ehrlich's reagent) to produce a colored product.[20]
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at ~560 nm. The hydroxyproline concentration is determined by comparison to a standard curve.[22]
-
Analysis: Results are typically expressed as micrograms of hydroxyproline per milligram of lung tissue. A reduction in hydroxyproline content signifies an anti-fibrotic effect.
-
Gene Expression Analysis of Fibrotic Markers (RT-qPCR)
This molecular technique is used to measure the expression levels of genes involved in the fibrotic process.
-
Objective: To determine if a test compound can reduce the expression of pro-fibrotic genes.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from a portion of the homogenized lung tissue. The quality and quantity of the RNA are assessed.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with specific primers for target genes. Key fibrotic markers include:
-
Col1a1 and Col3a1 (Collagen types I and III)
-
Acta2 (alpha-smooth muscle actin, a marker of myofibroblast differentiation)
-
Tgfb1 (Transforming growth factor-beta 1, a key pro-fibrotic cytokine)[23]
-
-
Analysis: The expression level of each target gene is normalized to one or more stable housekeeping genes. The results are expressed as a fold change in the treatment group relative to the vehicle control group.[24][25]
-
Visualizations: Pathways and Workflows
Signaling Pathways in Fibrosis
Fibrosis is driven by a complex network of signaling pathways that promote the activation of fibroblasts into collagen-producing myofibroblasts. The diagram below illustrates key pro-fibrotic pathways targeted by current and investigational therapies.
References
- 1. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 2. novacurabioai.com [novacurabioai.com]
- 3. TTI-101 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. bridgebiorx.com [bridgebiorx.com]
- 5. Bridge Biotherapeutics Announces Positive Recommendation from the Independent Data Monitoring Committee of the BBT-877 Phase 2a Study in Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 6. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Tvardi Therapeutics Provides Update on Preliminary Data from Phase 2 REVERT Trial in Idiopathic Pulmonary Fibrosis | Tvardi Therapeutics [ir.tvarditherapeutics.com]
- 10. Bridge Biotherapeutics’ lung drug BBT-877 flops in phase 2 trial < Bio < Article - KBR [koreabiomed.com]
- 11. aragenbio.com [aragenbio.com]
- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. criver.com [criver.com]
- 16. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. icams.ro [icams.ro]
- 21. quickzyme.com [quickzyme.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
J-1063 vs. siRNA Knockdown of ALK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway: the small molecule inhibitor J-1063 and siRNA-mediated gene knockdown. This comparison is based on available experimental data to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: this compound vs. ALK5 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of ALK5 |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of ALK5 kinase activity. | Post-transcriptional gene silencing by targeted degradation of ALK5 mRNA. |
| Target | ALK5 protein (kinase domain). | ALK5 messenger RNA (mRNA). |
| Potency | IC50 of 0.039 µM.[1] | High efficiency of mRNA and protein level reduction (often >80%).[1][2] |
| Mode of Delivery | Direct addition to cell culture media or oral administration in vivo. | Transfection (e.g., lipofection, electroporation) or viral vector delivery. |
| Onset of Action | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[1] |
| Duration of Effect | Dependent on compound half-life and metabolism; reversible upon removal. | Transient (typically 3-7 days with synthetic siRNAs) or stable with shRNA expression systems. |
| Specificity & Off-Target Effects | Potential for off-target kinase inhibition. Specific off-target profile for this compound is not extensively published. | Potential for off-target gene silencing due to sequence homology; can induce an interferon response.[3] |
| Key Advantages | Ease of use, rapid and reversible action, effective in vivo. | High specificity for the target gene, can achieve near-complete protein depletion. |
| Key Disadvantages | Potential for off-target effects, development of resistance. | Delivery can be challenging, potential for off-target effects and cellular toxicity from transfection reagents. |
Signaling Pathways and Mechanisms of Inhibition
To understand the comparison, it is crucial to visualize the TGF-β/ALK5 signaling pathway and the distinct mechanisms by which this compound and siRNA exert their inhibitory effects.
References
A Head-to-Head Comparison of J-1063 and Other Smad Inhibitors for Fibrosis and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway, mediated by intracellular Smad proteins, is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a range of pathologies, including fibrosis and cancer, making it a key target for therapeutic intervention. A growing arsenal of small molecule inhibitors targeting this pathway is available to researchers. This guide provides an objective comparison of J-1063, a potent and selective ALK5 inhibitor, with other well-established Smad inhibitors, supported by available experimental data.
Overview of Smad Inhibition
Smad proteins are central to the canonical TGF-β signaling cascade.[1] Upon ligand binding, TGF-β receptors (TβRI and TβRII) phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3.[2] These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate target gene expression.[1][2] Inhibitors of this pathway typically target the kinase activity of the type I receptor, ALK5 (also known as TβRI), thereby preventing the initial phosphorylation of Smad2 and Smad3.[3][4]
Quantitative Comparison of Smad Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other prominent Smad inhibitors. It is important to note that these values are derived from various sources and experimental conditions, which may affect direct comparability.
| Inhibitor | Target(s) | IC50 / Kᵢ | Key Features & Applications |
| This compound | ALK5 | 0.039 µM (39 nM) | Potent, selective, and orally active.[5][6] Demonstrates anti-fibrotic effects by inhibiting inflammatory infiltration, collagen deposition, and hepatocyte necrosis.[5][6] Investigated for its potential in treating liver fibrosis.[5][6] |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 nM | Orally available inhibitor.[7] Has been evaluated in clinical trials for various cancers, including glioma and hepatocellular carcinoma.[8][9] Promotes anti-tumor immunity.[8] |
| LY2109761 | TβRI/TβRII (dual inhibitor) | Kᵢ of 38 nM (TβRI) and 300 nM (TβRII) | A dual inhibitor targeting both type I and type II TGF-β receptors.[7] Shown to suppress pancreatic cancer metastasis and endothelial-mesenchymal transformation.[10][11] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | A potent and selective inhibitor of ALK4, ALK5, and ALK7.[12][13] Widely used in stem cell research to direct differentiation towards neural lineages by inhibiting SMAD signaling.[14][15] Also shown to block TGF-β-induced epithelial-mesenchymal transition (EMT), migration, and invasion in cancer cells.[16] |
| SIS3 | Smad3 | Not specified as direct kinase inhibitor | A specific inhibitor of Smad3, preventing its phosphorylation.[17] Used to study the specific roles of Smad3 in TGF-β signaling. |
Signaling Pathway and Inhibition Mechanism
The TGF-β/Smad signaling pathway is a linear cascade from the cell surface to the nucleus. This compound and many other inhibitors act at the initial step of this cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to characterize Smad inhibitors.
In Vitro IC50 Determination via Kinase Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against ALK5 kinase activity.
Methodology:
-
Plate Preparation: A 96-well plate is used to set up the kinase reaction.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells. A control well with no inhibitor (vehicle, e.g., DMSO) is included.
-
Enzyme and Substrate Addition: A reaction mixture containing recombinant human ALK5 kinase and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide) is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-32P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phospho-specific antibody in an ELISA-like format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Evaluation of Anti-Fibrotic Activity in a Liver Fibrosis Model
This protocol describes a common method for inducing liver fibrosis in rodents to test the efficacy of anti-fibrotic compounds like this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis: Liver fibrosis is induced by chronic administration of a hepatotoxin, such as carbon tetrachloride (CCl4) or thioacetamide (TAA).[6] For example, CCl4 can be administered via intraperitoneal injection twice weekly for several weeks.
-
Inhibitor Treatment: this compound or another test inhibitor is administered to a treatment group of animals, typically via oral gavage, starting either before or after the initiation of the fibrotic injury.[6] A vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Animals are monitored for body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the study period (e.g., 4-8 weeks), animals are euthanized, and liver tissue and blood samples are collected.
-
Histology: Liver sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis).
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells, the primary collagen-producing cells in the fibrotic liver.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers in liver tissue.
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) are measured to assess liver damage.
-
Concluding Remarks
This compound is a potent and selective inhibitor of ALK5 with promising anti-fibrotic properties. When compared to other Smad inhibitors such as Galunisertib, LY2109761, and SB-431542, this compound demonstrates comparable in vitro potency in the nanomolar range. The choice of inhibitor for a particular research application will depend on the specific target (ALK5 alone or in combination with other receptors), the desired mode of action, and the experimental system (in vitro cell culture, in vivo animal models). The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other novel Smad inhibitors in the ongoing effort to develop effective therapies for fibrotic diseases and cancer.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies of TGF-βRI (ALK-5) inhibitors: analysis of the binding interactions between ligand-receptor using 2D and 3D techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting the TGFβ pathway with galunisertib, a TGFβRI SMI, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b study of transforming growth factor-beta receptor I inhibitor galunisertib in combination with sorafenib in Japanese patients with unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY2109761, Transforming Growth Factor β Receptor Type I and Type II Dual Inhibitor, is a Novel Approach to Suppress Endothelial Mesenchymal Transformation in Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual Small-Molecule Targeting of SMAD Signaling Stimulates Human Induced Pluripotent Stem Cells toward Neural Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of J-1063 in Kinase Inhibitor Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor J-1063, focusing on its specificity in the context of other known inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Due to the limited publicly available kinome-wide screening data for this compound, this guide focuses on its known primary target, ALK5, and compares its selectivity against a common off-target, p38α MAP kinase, with other well-characterized ALK5 inhibitors.
Introduction to this compound and the TGF-β Signaling Pathway
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβR1). ALK5 is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of the TGF-β pathway is implicated in a variety of diseases, including cancer and fibrosis.[1][2]
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβR2). This binding recruits and activates the type I receptor, ALK5, which then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[1][3][4][5] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][3][5] this compound exerts its effects by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of SMAD2 and SMAD3 and downstream signaling.
Comparative Analysis of ALK5 Inhibitors
To objectively evaluate the specificity of this compound, this guide compares its activity with three other widely used ALK5 inhibitors: SB-431542, Galunisertib (LY2157299), and RepSox. The following table summarizes their reported inhibitory concentrations (IC50) against their primary target ALK5 and other kinases, providing an insight into their relative selectivity.
| Inhibitor | Primary Target | IC50 (nM) | Other Kinases Inhibited | IC50 (nM) | Selectivity (Off-Target/Primary Target) | Reference |
| This compound | ALK5 | 39 | p38α MAP kinase | 8120 | 208 | [6] |
| SB-431542 | ALK5 | 94 | ALK4, ALK7 | 1000, 750, 2000 | >10 | [7][8][9] |
| p38 MAPK | >10000 | >106 | [8] | |||
| Galunisertib (LY2157299) | ALK5 | 56 | TGFβRII | 210 | 3.75 | [10] |
| ALK4/ACVR1B | 80 | 1.43 | [10] | |||
| ACVR2B | 690 | 12.3 | [10] | |||
| ALK6/BMPR1B | 470 | 8.4 | [10] | |||
| RepSox | ALK5 (autophosphorylation) | 4 | p38 MAPK, JNK1, GSK3 | >16000 | >4000 | [11] |
| ALK5 (binding) | 23 |
Note: A higher selectivity ratio indicates greater specificity for the primary target. The data for this compound is limited to ALK5 and p38α MAP kinase. A comprehensive kinome-wide comparison is not possible without further publicly available data.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures for evaluating kinase inhibitors, the following diagrams are provided.
Caption: TGF-β/SMAD Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a radiolabeled ATP filter binding kinase assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Assay (Radiolabeled ATP Filter Binding Assay)
This assay is a widely used method to determine the potency of a kinase inhibitor by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
Materials:
-
Purified recombinant kinase (e.g., ALK5)
-
Kinase-specific substrate (e.g., a peptide or protein substrate like casein for some kinases)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Serially dilute the kinase inhibitor in DMSO and add it to the reaction mixture. Include a DMSO-only control for baseline activity.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (the final ATP concentration should be at or near the Km for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14][15]
Lanthanide-Based Kinase Binding Assay (e.g., LanthaScreen®)
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Europium-labeled anti-tag antibody
-
Tagged, purified recombinant kinase
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive fluorescent ligand)
-
Kinase assay buffer
-
Kinase inhibitor dissolved in DMSO
-
Microplate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare a solution of the tagged kinase and the europium-labeled anti-tag antibody in the kinase assay buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase assay buffer.
-
Serially dilute the kinase inhibitor in DMSO.
-
In a microplate, combine the kinase/antibody solution, the tracer solution, and the diluted inhibitor (or DMSO for control).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the FRET signal using a microplate reader by exciting the europium donor and measuring the emission from both the donor and the acceptor (Alexa Fluor® 647).
-
Calculate the emission ratio (acceptor/donor) for each well.
-
A decrease in the FRET signal (and thus the emission ratio) indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16][17]
Conclusion
This compound is a potent inhibitor of ALK5. Based on the limited available data, it demonstrates significant selectivity for ALK5 over p38α MAP kinase. However, a comprehensive understanding of its specificity across the entire human kinome is currently lacking in the public domain. For researchers considering this compound, it is crucial to acknowledge this data gap and, if feasible, perform broader kinase profiling to fully characterize its off-target effects. When compared to other ALK5 inhibitors like SB-431542, Galunisertib, and RepSox, each presents a unique selectivity profile. The choice of inhibitor should be guided by the specific experimental context and the potential impact of any off-target activities. For instance, while Galunisertib is a potent ALK5 inhibitor, it also shows activity against other members of the TGF-β receptor family.[10] In contrast, RepSox and SB-431542 exhibit high selectivity against more distant kinases like p38 MAPK.[8] The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and validate the specificity of these inhibitors in their systems of interest.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sb-431542.com [sb-431542.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
J-1063: A Comparative Analysis of its Anti-Fibrotic Effects Across Cellular Models
For researchers and professionals in drug development, understanding the reproducibility of a compound's effects across different cell lines is paramount. This guide provides a comprehensive comparison of the experimental data on J-1063, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), highlighting its anti-fibrotic properties and mechanism of action.
This compound has emerged as a promising agent in the investigation of liver fibrosis. Its primary mechanism involves the regulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway and the inhibition of the NLRP3-Caspase-1 inflammasome. This guide synthesizes the available data on the effects of this compound, with a focus on its performance in different cellular contexts.
Quantitative Analysis of this compound's In Vitro Efficacy
The primary cell line utilized in the characterization of this compound's anti-fibrotic effects is the human hepatic stellate cell line, LX-2. Hepatic stellate cells are key players in the progression of liver fibrosis. The following table summarizes the quantitative data from in vitro studies on LX-2 cells.
| Cell Line | Assay | Treatment | Concentration(s) | Key Findings | Reference |
| LX-2 | Fibroblast Differentiation | TGF-β-induced | 2.5, 5, 10 µM | Improved fibroblast differentiation[1] | [1] |
| LX-2 | Inflammatory Response | TGF-β-induced | 2.5, 5, 10 µM | Inhibited the inflammatory response[1] | [1] |
| LX-2 | Kinase Inhibition | Enzymatic Assay | 0.039 µM (IC50) | Potent and selective inhibition of ALK5[1] | [1] |
Currently, published data on the effects of this compound is predominantly centered on the LX-2 human hepatic stellate cell line. Further research across a broader range of cell lines, including those from different tissues and species, is necessary to establish the broader applicability and reproducibility of its anti-fibrotic effects.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams have been generated.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-fibrotic effects of this compound.
Cell Culture and Treatment
LX-2 human hepatic stellate cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then serum-starved for 24 hours before treatment with TGF-β (typically 5-10 ng/mL) with or without various concentrations of this compound (e.g., 2.5, 5, 10 µM) for the indicated time points.
Western Blot Analysis
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies against proteins of interest (e.g., α-SMA, Collagen Type I, phospho-Smad2/3, total Smad2/3, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from treated cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. qPCR is performed using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., ACTA2, COL1A1, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.
Cell Viability Assay (MTT Assay)
Cells are seeded in 96-well plates and treated as described above. At the end of the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Conclusion
The available data strongly suggest that this compound is a potent inhibitor of ALK5 with significant anti-fibrotic and anti-inflammatory effects in the LX-2 human hepatic stellate cell line. Its mechanism of action through the TGF-β/Smad pathway is well-supported by the current evidence. However, to establish the broader therapeutic potential of this compound, further studies are critically needed to evaluate its efficacy and reproducibility across a diverse range of cell lines, including primary cells from different organs affected by fibrosis and various cancer cell lines where the TGF-β pathway is implicated. This will provide a more complete picture of its pharmacological profile and potential clinical applications.
References
Safety Operating Guide
J-1063 proper disposal procedures
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2374772-46-8|DC Chemicals [dcchemicals.com]
- 3. kistler.cdn.celum.cloud [kistler.cdn.celum.cloud]
- 4. paisleyproducts.com [paisleyproducts.com]
- 5. assets.testequity.com [assets.testequity.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Standard Operating Procedure: Personal Protective Equipment, Handling, and Disposal for J-1063
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of J-1063. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before commencing any work.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound. This involves identifying potential hazards and implementing appropriate control measures. The table below summarizes the primary hazards associated with a representative volatile organic compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | Highly flammable liquid and vapor. |
| Eye Irritation | ❗ | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | May cause drowsiness or dizziness. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | ANSI Z87.1 |
| Hands | Nitrile or butyl rubber gloves (minimum thickness of 0.4 mm). | EN 374 |
| Body | Flame-resistant laboratory coat. | NFPA 2112 |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge. | NIOSH (US) or EN 14387 (EU) |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Key Handling and Storage Steps:
-
Preparation: Always review the SDS for this compound before starting any new procedure. Ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Dispensing: All handling and dispensing of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials. Containers should be tightly sealed and clearly labeled.
-
Spill Response: In the event of a spill, evacuate the area and alert laboratory safety personnel. Use an appropriate spill kit to contain and clean up the spill, ensuring proper PPE is worn.
Disposal Plan
The disposal of this compound and associated contaminated materials must be handled in accordance with institutional and local regulations.
Disposal Workflow:
Caption: The logical flow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: Separate liquid waste containing this compound from solid waste (e.g., contaminated gloves, bench paper).
-
Containerization: Use chemically resistant, leak-proof containers for all waste streams. Do not overfill containers.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Collection: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety department.
By adhering to these guidelines, you can ensure a safe working environment and minimize the risks associated with handling this compound. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
